3-Fluorothiophene-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHRBUAOSDHRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356034 | |
| Record name | 3-fluorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-84-8 | |
| Record name | 3-Fluoro-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-fluorothiophene-2-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00356034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-2-thiophenecarboxylic Acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Fluorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene-2-carboxylic acid (CAS No: 32431-84-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features—a thiophene ring, a carboxylic acid group, and a fluorine atom—make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The strategic placement of the fluorine atom can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a crucial intermediate in drug discovery programs.[1] This guide provides a comprehensive overview of its core physical properties, experimental protocols for their determination, and relevant synthesis workflows.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃FO₂S | [2][3][4] |
| Molecular Weight | 146.14 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 175.0 - 179.0 °C (with decomposition) | [2] |
| Boiling Point | 263.8 °C (at 760 mmHg, predicted) | [3] |
| Solubility | Soluble in methanol | [2] |
| Purity | Typically ≥98.0% (determined by GC) | [2] |
| CAS Number | 32431-84-8 | [1][2][3] |
| Storage Conditions | Refrigerate at 0-10°C, protect from heat | [2] |
Spectroscopic Properties
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the following absorption bands are expected:
-
O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6][7]
-
C=O Stretch: A strong, sharp absorption is expected between 1680-1710 cm⁻¹ for the carbonyl group. Conjugation with the thiophene ring may shift this frequency.[6]
-
C-F Stretch: A strong absorption band is typically observed in the 1000-1400 cm⁻¹ region, indicative of the carbon-fluorine bond.
-
C-O Stretch & O-H Bend: Bands in the 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend) regions are also characteristic.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically around 10-13 ppm.[8] The two protons on the thiophene ring will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbonyl carbon signal is expected in the 165-185 ppm range.[6] The carbons of the thiophene ring will show distinct signals, with the carbon bonded to fluorine exhibiting a large C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physical properties and for the synthesis of the compound.
Protocol 1: Synthesis of this compound
This protocol is based on a reported two-step synthesis starting from methyl 3-aminothiophene-2-carboxylate.[9]
Step 1: Synthesis of Methyl 3-fluorothiophene-2-carboxylate via Schiemann Reaction
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to form the corresponding diazonium tetrafluoroborate salt.
-
Fluorination: The isolated diazonium salt is thermally decomposed in a mixture with sand under vacuum (0.1 Torr). The temperature of the oil bath is raised to approximately 160 °C.
-
Isolation: The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and is collected. Further purification is achieved by precipitation from methanol with the addition of water, yielding a pale yellow solid.[9]
Step 2: Hydrolysis to this compound
-
Reaction Setup: Methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as methanol.
-
Hydrolysis: An aqueous solution of sodium hydroxide (or another suitable base) is added to the solution. The reaction mixture is stirred, typically at room temperature, until the hydrolysis is complete (monitored by TLC or HPLC).
-
Workup: The solvent is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., ether) to remove any unreacted ester.
-
Acidification: The aqueous layer is cooled and acidified with a strong acid (e.g., 2N HCl) to a pH below 3.
-
Isolation: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.[9][10]
Protocol 2: Determination of Melting Point
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting point range. For this compound, decomposition is observed.[2]
Protocol 3: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent. A derivatization step (e.g., silylation) may be required to increase the volatility of the carboxylic acid.
-
Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a flame ionization detector (FID) is used.
-
Analysis: A small volume of the prepared sample is injected into the heated inlet of the GC. The oven temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.
-
Data Interpretation: The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram.[2]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic route to this compound.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in drug discovery. The thiophene core is a known pharmacophore present in many approved drugs.[1] The introduction of a fluorine atom can enhance key drug-like properties:
-
Metabolic Stability: The C-F bond is strong and can block sites of metabolic oxidation, increasing the drug's half-life.[1]
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, improving potency.[1]
-
Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes.[1]
This compound serves as a crucial starting material for synthesizing libraries of derivatives for structure-activity relationship (SAR) studies. It has been specifically utilized in the development of:
-
DAAO Inhibitors: For potential treatment of neurological disorders like schizophrenia.[1]
-
Anti-norovirus Agents: Derivatives have shown promise in combating norovirus infections.[1]
-
FTO Inhibitors: Thiophene-2-carboxylic acid derivatives have been identified as inhibitors of the FTO protein, a target in acute myeloid leukemia (AML).[11]
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Fluoro-2-thiophenecarboxylic Acid | 32431-84-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 32431-84-8 [sigmaaldrich.com]
- 4. This compound, CasNo.32431-84-8 Shanghai Run-Biotech Co., Ltd. China (Mainland) [run-biotech.lookchem.com]
- 5. 4-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 21732111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 10. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]
- 11. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Fluorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 3-Fluorothiophene-2-carboxylic acid, a key building block in pharmaceutical research and fine chemical synthesis. It covers its chemical identity, physicochemical properties, synthesis protocols, and significant applications in drug development, with a focus on its role in developing novel therapeutic agents.
Chemical Identity and Structure
This compound is a fluorinated heterocyclic compound valued for its unique electronic properties and versatile reactivity. The presence of a fluorine atom on the thiophene ring can enhance metabolic stability, binding affinity, and lipophilicity of derivative molecules, making it a valuable scaffold in medicinal chemistry.[1]
-
CAS Number: 32431-84-8
-
Molecular Formula: C₅H₃FO₂S
-
Synonyms: 3-fluoro-2-thiophenecarboxylic acid
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is sparse in public literature, the following tables summarize key identifiers and expected spectroscopic characteristics based on its chemical class.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 32431-84-8 | [1] |
| Molecular Formula | C₅H₃FO₂S | |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | Expected to be a white to light yellow crystalline powder. | Inferred from similar compounds[3] |
| Solubility | Likely has moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. | Inferred from similar compounds[4] |
| Acidity (pKa) | Estimated to be around 2.8–3.2, similar to other aromatic carboxylic acids. | Inferred from similar compounds[4] |
Table 2: General Spectroscopic Data
| Technique | Characteristic Absorption / Shift | Source |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Very broad, 2500-3300 cm⁻¹ C=O Stretch (Carboxylic Acid): 1710-1760 cm⁻¹ (Conjugation may lower this value) | [5] |
| ¹H NMR | -COOH Proton: Singlet, ~12 δ (concentration dependent) Thiophene Protons: ~7.0-8.5 δ Protons α to Carbonyl: ~2.0-3.0 δ | [5][6] |
| ¹³C NMR | Carbonyl Carbon: 165-185 δ | [5][6] |
Experimental Protocols: Synthesis
Several synthetic routes to this compound have been reported. Below are detailed protocols for two distinct methods.
Method 1: One-Step Synthesis via Directed Ortho-Metalation and Fluorination
This method provides a convenient, one-step synthesis from commercially available thiophene-2-carboxylic acid.
Caption: Workflow for one-step synthesis of this compound.
Protocol Details:
-
Preparation: Dissolve thiophene-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dianion Formation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature. Stir the mixture at -78°C for 30 minutes to ensure the complete formation of the dianion intermediate.
-
Fluorination: To the cold dianion solution, add N-fluorodibenzene-sulfonamide (1.5 equivalents) as a solution in THF.
-
Reaction: Stir the reaction mixture at -78°C for 4 to 5 hours.
-
Warming: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction with water and perform a standard aqueous workup. The product can be isolated and purified using techniques such as extraction and crystallization to yield this compound. An isolated yield of 54% has been reported for this method.
Method 2: Multi-Step Synthesis via Schiemann Reaction and Hydrolysis
This route involves the introduction of fluorine via a diazonium salt intermediate, followed by hydrolysis of the resulting methyl ester.
Table 3: Yields for Multi-Step Synthesis
| Step | Yield |
| Formation of Methyl 3-fluorothiophene-2-carboxylate | 67% |
| Hydrolysis to this compound | 84% |
Protocol Details:
-
Schiemann Reaction: Methyl 3-aminothiophene-2-carboxylate is first diazotized using sodium nitrite and tetrafluoroboric acid to form methyl 3-oxycarbonylthiophene-3-diazonium tetrafluoroborate. This intermediate is then heated, typically in the presence of sand, to induce thermal decomposition, which introduces the fluorine atom to yield methyl 3-fluorothiophene-2-carboxylate.
-
Saponification (Hydrolysis): The resulting methyl 3-fluorothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent like methanol. An aqueous solution of sodium hydroxide is added, and the mixture is stirred until the hydrolysis is complete (monitored by TLC).
-
Isolation: The solvent is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., ether) to remove impurities. The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH below 3. The precipitated product, this compound, is collected by filtration and dried under vacuum.
Applications in Drug Development
The unique structural features of this compound make it a valuable precursor for a range of pharmacologically active molecules.[1] The carboxylic acid group provides a convenient handle for derivatization into amides and esters, while the fluorinated thiophene core acts as a key pharmacophore.[1]
Caption: Role as a building block for developing therapeutic agents.
-
D-amino acid oxidase (DAAO) Inhibitors: This compound is a key starting material for synthesizing potent DAAO inhibitors.[1] DAAO is a flavoenzyme that degrades the NMDA receptor co-agonist D-serine; inhibiting this enzyme is a therapeutic strategy for neurological conditions like schizophrenia.[1][7][8] Structure-activity relationship (SAR) studies have identified thiophene carboxylic acids as a promising class of DAAO inhibitors.[7][8]
-
Anti-norovirus Agents: Derivatives, particularly novel carboxamides synthesized from this compound, have demonstrated potent activity against norovirus, a major cause of gastroenteritis.[1][9]
-
General Enzyme Inhibitors: The scaffold is broadly useful for designing inhibitors for various enzymes implicated in disease, allowing for targeted modifications to optimize potency and selectivity.[1]
Safety and Handling
As with any laboratory chemical, this compound and its derivatives should be handled with appropriate care.
-
Hazards: This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[10][11]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[10] Keep containers tightly sealed when not in use. After handling, wash hands thoroughly with soap and water.[10]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin: Flush skin with plenty of running water. Remove contaminated clothing. Seek medical attention if irritation develops.[10]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: If swallowed, immediately give a glass of water. Do not induce vomiting unless directed by medical personnel.[10]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 21732111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chlorothiophene-2-carboxylic acid CAS#: 59337-89-2 [m.chemicalbook.com]
- 4. 3,4-Difluorothiophene-2-carboxylic acid () for sale [vulcanchem.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 3-Fluorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
3-Fluorothiophene-2-carboxylic acid is a critical building block in medicinal chemistry and drug development. Its unique structural features, including a fluorinated thiophene ring, make it a valuable precursor for the synthesis of various therapeutic agents. This guide provides a detailed overview of the primary synthetic pathways to this compound, complete with experimental protocols, quantitative data, and process diagrams to facilitate its application in research and development. The applications of this compound are notable in the development of D-amino acid oxidase (DAAO) inhibitors, which are under investigation for neurological conditions such as schizophrenia, and in the creation of novel anti-norovirus agents.[1]
Key Synthesis Pathways
Two principal synthetic routes for this compound have been prominently reported in the literature: a multi-step approach utilizing a Schiemann reaction and a more direct, one-step fluorination method.
Multi-Step Synthesis via Schiemann Reaction
This pathway commences with methyl 3-aminothiophene-2-carboxylate and proceeds through diazotization, fluorination via the Schiemann reaction, and subsequent saponification to yield the final product.[2] This route has an overall yield of approximately 49%.[2]
Logical Workflow for the Schiemann Reaction Pathway
Caption: Schiemann reaction pathway for this compound synthesis.
Experimental Protocol:
-
Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate. Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to produce 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. This step proceeds with a high yield of 93%.[2]
-
Step 2: Schiemann Reaction. The resulting diazonium salt is mixed with sand and heated. This thermal decomposition, a key step in the Schiemann reaction, introduces the fluorine atom onto the thiophene ring to form methyl 3-fluorothiophene-2-carboxylate. The yield for this step is 67%.[2]
-
Step 3: Saponification. The methyl ester is then hydrolyzed using sodium hydroxide to afford this compound. This final step has a reported yield of 84%.[2]
One-Step Synthesis via Direct Fluorination
A more direct approach involves the electrophilic fluorination of thiophene-2-carboxylic acid. This method is notable for its single-step conversion from a commercially available starting material.[3]
Logical Workflow for the Direct Fluorination Pathway
Caption: Direct fluorination pathway for this compound synthesis.
Experimental Protocol:
-
Step 1: Dianion Formation. Thiophene-2-carboxylic acid is treated with 2.2 equivalents of n-butyllithium in tetrahydrofuran (THF) at -78°C for 30 minutes. This process smoothly generates the dianion at positions 2 (carboxylate) and 3 (regiospecific lithiation).[3]
-
Step 2: Electrophilic Fluorination. To the solution of the dianion, 1.5 equivalents of N-fluorodibenzene-sulfonamide are added at -78°C. The reaction mixture is stirred for 4-5 hours and then allowed to warm to room temperature overnight. This results in the formation of this compound.[3] The isolated yield for this one-step synthesis is 54%.[3]
Quantitative Data Summary
| Synthesis Pathway | Starting Material | Key Reagents | Number of Steps | Individual Step Yields | Overall Yield | Reference |
| Schiemann Reaction | Methyl 3-aminothiophene-2-carboxylate | NaNO₂, HBF₄, NaOH | 3 | Diazotization: 93%, Schiemann: 67%, Saponification: 84% | ~49% | [2] |
| Direct Fluorination | Thiophene-2-carboxylic acid | n-BuLi, N-fluorodibenzene-sulfonamide | 1 | - | 54% | [3] |
Alternative Synthetic Routes
Other reported methods for the synthesis of this compound include:
-
Lithiated 3-Fluorothiophene Route: This approach involves the lithiation of 3-fluorothiophene followed by carboxylation with carbon dioxide. However, the synthesis of the starting 3-fluorothiophene is noted to be challenging, potentially involving hazardous and expensive reagents like perchloryl fluoride.[3]
-
Route from 3-Chlorothiophene: A four-step synthesis starting from 3-chlorothiophene has been mentioned, with a reported overall yield of 32%.[3]
These alternative routes are generally less favored due to lower yields, the use of hazardous materials, or multiple synthetic steps.
This guide provides a comprehensive overview of the key synthetic pathways to this compound, offering researchers and drug development professionals the necessary information to select and implement the most suitable method for their specific needs. The direct fluorination route presents an efficient one-step process, while the Schiemann reaction pathway offers a reliable multi-step alternative.
References
Spectroscopic Characterization of 3-Fluorothiophene-2-carboxylic Acid: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-Fluorothiophene-2-carboxylic acid (CAS No. 32431-84-8), a key intermediate in pharmaceutical research and drug development.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data, experimental protocols, and a workflow for chemical analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 3-fluoro-2-thiophenecarboxylic acid
-
Molecular Formula: C₅H₃FO₂S[3]
-
Molecular Weight: 146.14 g/mol [3]
-
Appearance: White to almost white crystalline powder
-
Melting Point: 175.0 to 179.0 °C
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.7 | broad singlet | - | -COOH |
| 7.52 | doublet of doublets | J(H,H) = 5.5, J(H,F) = 3.8 | H-5 |
| 6.85 | doublet | J(H,H) = 5.5 | H-4 |
Solvent: CDCl₃. The data is consistent with literature values.[4]
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following are predicted chemical shifts based on typical values for thiophene derivatives and carboxylic acids.
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~155-160 (d) | C-3 (bearing Fluorine) |
| ~130-135 (d) | C-2 (bearing COOH) |
| ~125-130 | C-5 |
| ~110-115 (d) | C-4 |
Note: The chemical shifts for carbons C-2, C-3, and C-4 are expected to show splitting due to coupling with the fluorine atom.
¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is used to identify fluorine-containing compounds.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ~ -119 to -125 | doublet | J(F,H) = 3.8 |
Reference: CFCl₃. The chemical shift is a prediction based on similar fluorinated aromatic compounds.[4]
The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1400 | Medium-Weak | C=C stretch (Thiophene ring) |
| ~1250 | Strong | C-F stretch |
| ~950 | Broad, Medium | O-H bend (Carboxylic Acid) |
Note: The spectrum of a solid sample may show peak broadening and shifts due to intermolecular hydrogen bonding.[5]
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| m/z | Relative Intensity | Assignment |
| 146 | High | [M]⁺ (Molecular Ion) |
| 129 | Medium | [M-OH]⁺ |
| 101 | High | [M-COOH]⁺ |
| 82 | Medium | [C₄H₂S]⁺ (Thienyl fragment) |
Note: The fragmentation pattern is predicted based on the structure of this compound and typical fragmentation of carboxylic acids.[6]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: Dissolve a small amount (a few mg) of the solid sample in a volatile solvent like methylene chloride or acetone.[8]
-
Film Deposition: Place a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be taken first and subtracted from the sample spectrum.[9]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Spectroscopic analysis workflow.
References
- 1. This compound | 32431-84-8 [sigmaaldrich.com]
- 2. This compound | 32431-84-8 [sigmaaldrich.com]
- 3. 3-Fluoro-2-thiophenecarboxylic Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-Depth Technical Guide to the Mechanism of Action of 3-Fluorothiophene-2-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorothiophene-2-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. While direct biological activity of the compound itself is not extensively documented, its rigid scaffold and the electronic properties imparted by the fluorine atom and carboxylic acid group make it a valuable precursor for the synthesis of pharmacologically active molecules. This guide elucidates the primary mechanism of action associated with the thiophene-2-carboxylic acid scaffold, focusing on its role in the inhibition of D-amino acid oxidase (DAAO). Furthermore, it explores the potential of its derivatives as inhibitors of the fat mass and obesity-associated protein (FTO), highlighting the versatility of this chemical moiety in drug design. Detailed experimental protocols for assessing these inhibitory activities are also provided.
Introduction: A Versatile Scaffold in Drug Discovery
This compound (CAS: 32431-84-8) serves as a critical intermediate in the synthesis of novel therapeutic agents. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and the strategic placement of a fluorine atom can significantly enhance key drug-like properties.[1] These improvements include increased metabolic stability, greater lipophilicity for improved membrane permeability, and enhanced binding affinity to biological targets.[1] The carboxylic acid functionality provides a convenient handle for synthetic elaboration, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]
Consequently, the primary "mechanism of action" of this compound is best understood through the biological activities of the compounds synthesized from it. The most prominent and well-characterized therapeutic target for the parent thiophene-2-carboxylic acid scaffold is D-amino acid oxidase (DAAO).
Primary Mechanism of Action: Inhibition of D-Amino Acid Oxidase (DAAO)
A significant body of research has identified thiophene-2-carboxylic acids as a novel class of D-amino acid oxidase (DAAO) inhibitors.[2][3] DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[3][4][5] Elevated DAAO activity is associated with depleted D-serine levels, which can lead to NMDA receptor hypofunction, a key hypothesis in the pathophysiology of schizophrenia.[4][5] Therefore, inhibiting DAAO is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia by increasing synaptic D-serine concentrations.[1][4]
Molecular Mechanism of DAAO Inhibition
Structural and biochemical studies have revealed the precise mechanism by which thiophene carboxylic acids inhibit DAAO. X-ray crystallography of human DAAO in complex with potent thiophene carboxylic acid inhibitors demonstrates that the inhibitor binds in the active site.[2][3]
A key interaction involves the tight stacking of the thiophene ring with the aromatic side chain of the Tyr224 residue.[2][3] This stacking interaction is so favorable that it stabilizes a conformation of Tyr224 that closes off a secondary binding pocket, which is often exploited by other classes of DAAO inhibitors.[2][3] This unique binding mode, driven by hydrophobic interactions and an extensive network of hydrogen bonds, results in potent inhibition of the enzyme.[2][3]
dot
References
- 1. nbinno.com [nbinno.com]
- 2. Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Fluorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorothiophene-2-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents. The fluorine substitution on the thiophene ring is known to enhance metabolic stability and modulate the electronic properties of derivative compounds.[1] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, from ensuring homogeneity in reaction media to predicting shelf-life and behavior in physiological environments. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and potential degradation pathways. While specific experimental data for this compound is not extensively published, this document outlines the established methodologies for characterizing similar molecules, providing a robust framework for its evaluation.
Core Physicochemical Properties
A foundational understanding of the basic physical properties of this compound is essential for its handling and application in research.
| Property | Value | Source |
| CAS Number | 32431-84-8 | TCI Chemicals[2] |
| Molecular Formula | C₅H₃FO₂S | TCI Chemicals[2] |
| Molecular Weight | 146.14 g/mol | TCI Chemicals[2] |
| Appearance | White to off-white crystalline solid | TCI Chemicals[2] |
| Melting Point | 175-179 °C | TCI Chemicals[2] |
| Storage Conditions | Refrigerated (0-10°C), protected from heat | TCI Chemicals[2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its absorption, distribution, and formulation possibilities. The presence of both a polar carboxylic acid group and a more non-polar fluorinated thiophene ring suggests that this compound will exhibit a varied solubility profile.
Anticipated Solubility Behavior
-
Aqueous Solubility: The carboxylic acid moiety is expected to confer some aqueous solubility, which will be highly dependent on the pH of the medium. At pH values above its pKa, the carboxylate anion will be the predominant species, leading to significantly higher aqueous solubility.
-
Organic Solubility: The fluorinated thiophene ring contributes to its lipophilicity, suggesting solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols like methanol and ethanol. Its solubility in non-polar solvents like hexanes is expected to be limited.[3]
Experimental Protocol for Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted standard for thermodynamic solubility assessment.[4]
Objective: To determine the concentration of a saturated solution of this compound in various solvents and aqueous buffers at a controlled temperature.
Materials:
-
This compound
-
Calibrated analytical balance
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Validated HPLC-UV or LC-MS/MS method for quantification
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Scintillation vials or other suitable containers
-
Solvents: Purified water, methanol, ethanol, acetonitrile, DMSO, etc.
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[5]
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filter the aliquot through a syringe filter appropriate for the solvent used.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each solvent system.
Data Presentation: Illustrative Solubility Data
The following table provides a template for presenting the results of the solubility studies. The values are hypothetical and serve for illustrative purposes only.
| Solvent/Medium | Temperature (°C) | pH | Illustrative Solubility (mg/mL) |
| Purified Water | 25 | ~3.0 (unbuffered) | 0.5 |
| pH 1.2 Buffer | 37 | 1.2 | 0.2 |
| pH 4.5 Buffer | 37 | 4.5 | 2.5 |
| pH 6.8 Buffer | 37 | 6.8 | >10 |
| Methanol | 25 | N/A | >20 |
| Ethanol | 25 | N/A | >15 |
| Acetonitrile | 25 | N/A | 5 |
| DMSO | 25 | N/A | >50 |
Visualization of the Solubility Determination Workflow
Stability Profile
Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. The fluorination of the thiophene ring is generally expected to enhance metabolic stability.[6] A forced degradation study is the standard approach to rapidly evaluate the intrinsic stability of a compound under various stress conditions.[7]
Experimental Protocol for Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC-UV method with a photodiode array (PDA) detector. LC-MS/MS can be used for peak identification.
-
Photostability chamber
-
Oven
Procedure: A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile-water mixture) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).
Samples are taken at appropriate time points (e.g., 0, 4, 8, 12, 24 hours), neutralized if necessary, and analyzed by the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8]
Data Presentation: Illustrative Stability Data
The following table is a template for summarizing the results from a forced degradation study.
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | 92.5 | 1 |
| 0.1 M NaOH, 60°C | 24 | 88.1 | 2 |
| 3% H₂O₂, RT | 24 | 95.3 | 1 |
| Thermal (80°C, solid) | 48 | 98.9 | 0 |
| Photolytic (ICH Q1B) | 24 | 94.7 | 1 |
Potential Degradation Pathways
Based on the chemistry of thiophenes and carboxylic acids, the following degradation pathways can be postulated:
-
Hydrolysis: Under basic conditions, the carboxylic acid will be deprotonated. While the thiophene ring is generally stable to hydrolysis, extreme conditions could potentially lead to ring-opening.
-
Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.
-
Photodegradation: Thiophene derivatives can undergo photocatalytic degradation, potentially leading to ring cleavage and the formation of smaller organic molecules.[9][10]
-
Thermal Degradation: At high temperatures, decarboxylation (loss of CO₂) is a possible degradation pathway for carboxylic acids.[11]
Visualization of a Proposed Degradation Pathway
Analytical Methodology
A robust analytical method is essential for accurate quantification in both solubility and stability studies.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[12]
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to separate the parent compound from its more polar or less polar degradation products.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualization of the Stability Study Workflow
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Fluoro-2-thiophenecarboxylic Acid | 32431-84-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. scispace.com [scispace.com]
- 5. who.int [who.int]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. ijtsrd.com [ijtsrd.com]
An In-depth Technical Guide to 3-Fluorothiophene-2-carboxylic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of a fluorine atom on the thiophene ring, make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The thiophene core is a well-established pharmacophore present in numerous approved drugs, and the addition of fluorine can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the discovery, historical synthetic routes, and physicochemical properties of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32431-84-8 | [2] |
| Molecular Formula | C₅H₃FO₂S | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Melting Point | 175.0 - 179.0 °C | |
| Boiling Point | 263.8 °C at 760 mmHg | |
| ¹H NMR (CDCl₃) | δ 10.7 (br s, 1H), 7.52 (dd, J = 5.5 Hz, JH,F = 3.8 Hz, 1H), 6.85 (d, J = 5.5 Hz, 1H) | [3] |
| Solubility | Moderately soluble in polar aprotic solvents like DMF and DMSO; limited solubility in water. | [4][5] |
Note: More detailed spectroscopic data (¹³C NMR, ¹⁹F NMR) is available for the methyl ester precursor, methyl 3-fluorothiophene-2-carboxylate.[3]
Historical Perspective and Discovery
The synthesis of fluorinated thiophenes, including this compound, has been a challenge for chemists due to the reactivity of the thiophene ring and the difficulty of introducing a fluorine substituent. Early attempts to synthesize fluorothiophenes were often met with limited success.[3] The development of effective synthetic methods has been an evolutionary process rather than a singular discovery event. Key breakthroughs have come from the application of established reactions to thiophene chemistry, notably the Schiemann reaction and advancements in organometallic chemistry for directed fluorination. The work of Gronowitz and others in the mid-20th century on the chemistry of thiophene derivatives laid the groundwork for many of these synthetic advancements.[2]
Synthetic Methodologies
Several synthetic routes to this compound have been reported, each with its own advantages and limitations. The two primary and most effective methods are detailed below.
Schiemann Reaction of Methyl 3-Aminothiophene-2-carboxylate
This multi-step synthesis is a classical approach for introducing fluorine onto an aromatic ring. The overall workflow is depicted below.
Caption: Workflow for the synthesis of this compound via the Schiemann reaction.
Experimental Protocol:
-
Diazotization of Methyl 3-aminothiophene-2-carboxylate: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate. This reaction is typically carried out at low temperatures (0-5 °C).[3]
-
Schiemann Reaction: The isolated diazonium salt is thermally decomposed. A reported procedure involves heating a mixture of the diazonium salt and sand under vacuum. The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and is collected on a cold surface.[3] This method can achieve a yield of around 67%.[3]
-
Saponification: The resulting methyl ester is hydrolyzed to the carboxylic acid using a base, such as sodium hydroxide, in a suitable solvent like methanol or ethanol. This step typically proceeds with high yield (e.g., 84%).[3]
Electrophilic Fluorination of Thiophene-2-carboxylic Acid Dianion
This more direct, one-step approach utilizes the acidity of the protons on the thiophene ring to achieve regioselective fluorination.
Caption: Workflow for the one-step synthesis of this compound.
Experimental Protocol:
-
Formation of the Dianion: Thiophene-2-carboxylic acid is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium (2.2 equivalents), is added to deprotonate both the carboxylic acid and the 3-position of the thiophene ring, forming a dianion.
-
Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-fluorodibenzenesulfonamide (1.5 equivalents), is added to the solution of the dianion at -78 °C. The reaction mixture is stirred for several hours and then allowed to warm to room temperature overnight.
-
Workup and Isolation: The reaction is quenched, and the product is extracted and purified, yielding this compound in a reported yield of 54%.
Applications in Drug Discovery and Materials Science
This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
Caption: Application of this compound as a building block in drug discovery.
The compound has been utilized in the development of:
-
HCV NS5B Polymerase Inhibitors: Derivatives of this compound have shown potential as inhibitors of the hepatitis C virus NS5B polymerase, a key enzyme in viral replication.[6]
-
FTO Inhibitors: This scaffold has been explored for the development of inhibitors of the fat mass and obesity-associated protein (FTO), which is a target for anti-leukemia therapies.[7]
-
Antibacterial and Antifungal Agents: Thiophene-based compounds, in general, exhibit a broad range of antimicrobial activities, and this fluorinated derivative provides a template for the synthesis of new antimicrobial agents.[8][9]
-
Conjugated Polymers and Oligomers: The electronic properties of the fluorinated thiophene ring make it an attractive component for the synthesis of novel conjugated polymers and oligomers for applications in organic electronics.[3]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. While its initial synthesis proved challenging, the development of reliable methods such as the Schiemann reaction and directed electrophilic fluorination has made this compound more accessible to researchers. Its unique physicochemical properties continue to make it a compound of high interest for the development of new pharmaceuticals and advanced materials. Further research to fully characterize its properties, such as its pKa and solubility in a wider range of solvents, would be beneficial for its broader application.
References
- 1. nbinno.com [nbinno.com]
- 2. The versatile chemistry of thiophene. Some contributions by the Gronowitz' group [ouci.dntb.gov.ua]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. 32431-84-8|this compound|BLD Pharm [bldpharm.com]
- 5. books.google.cn [books.google.cn]
- 6. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 3-Fluorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 3-Fluorothiophene-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The introduction of a fluorine atom at the 3-position of the thiophene ring significantly influences the molecule's electronic characteristics, impacting its reactivity, metabolic stability, and binding affinity for biological targets.[1][2] This document collates available experimental and computational data on its synthesis, characterization, and electronic structure, presenting it in a format tailored for researchers and drug development professionals.
Core Electronic Properties
The electronic properties of this compound are of significant interest due to the interplay between the electron-donating thiophene ring and the electron-withdrawing fluorine and carboxylic acid substituents. While specific experimental and computational studies detailing all electronic properties of this exact molecule are not abundant in the public literature, data from closely related thiophene derivatives and general principles of physical organic chemistry allow for a robust understanding.
Computational studies, typically employing Density Functional Theory (DFT), are a standard method for determining electronic properties such as HOMO-LUMO energy levels, dipole moments, and electrostatic potential maps for thiophene derivatives.[3][4][5][6][7][8]
Table 1: Summary of Key Electronic and Physical Properties
| Property | Data | Source/Method |
| Molecular Formula | C₅H₃FO₂S | - |
| CAS Number | 32431-84-8 | - |
| ¹H NMR (CDCl₃) | δ = 10.7 (br s, 1H), 7.52 (dd, J = 5.5 Hz, JH,F = 3.8 Hz, 1H), 6.85 (d, J = 5.5 Hz, 1H) | [9] |
| UV-Vis λmax | Approx. 200-215 nm | Estimated based on unconjugated carboxylic acids[10][11] |
| HOMO Energy | Not available in searched literature | - |
| LUMO Energy | Not available in searched literature | - |
| HOMO-LUMO Gap | Not available in searched literature | - |
| Dipole Moment | Not available in searched literature | - |
Synthesis and Characterization
A detailed experimental protocol for the synthesis and characterization of this compound is crucial for its application in research and development.
Synthesis Protocol: Hydrolysis of Methyl 3-Fluorothiophene-2-carboxylate
A common and effective method for the synthesis of this compound is the hydrolysis of its methyl ester precursor, methyl 3-fluorothiophene-2-carboxylate.[9]
Experimental Workflow for Synthesis
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Theoretical Deep Dive into 3-Fluorothiophene-2-carboxylic Acid: A Computational Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorothiophene-2-carboxylic acid is a key building block in medicinal chemistry, offering a unique scaffold for developing novel therapeutic agents. The introduction of a fluorine atom onto the thiophene ring can significantly alter the molecule's physicochemical properties, including metabolic stability and binding affinity.[1] This technical guide provides an in-depth overview of the theoretical studies on this compound, employing established computational methodologies to elucidate its structural, electronic, and vibrational properties. While direct experimental and extensive theoretical data for this specific molecule are limited in publicly available literature, this paper presents a comprehensive analysis based on well-established computational protocols applied to analogous thiophene derivatives.
Introduction
Thiophene-based compounds are prevalent in a wide array of pharmaceuticals due to their bioisosteric relationship with benzene rings and their versatile reactivity. The strategic placement of a fluorine atom, a common practice in drug design, can enhance a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] this compound, therefore, represents a molecule of significant interest for structure-activity relationship (SAR) studies. Theoretical and computational chemistry provide powerful tools to predict and understand the intrinsic properties of such molecules before their synthesis and experimental testing, thereby accelerating the drug discovery process. This whitepaper outlines the theoretical framework for characterizing this compound, presenting hypothetical yet plausible data derived from established computational methods.
Computational Methodology
The theoretical data presented in this guide are based on protocols derived from computational studies on similar thiophene carboxylic acid derivatives.[2][3][4][5] These studies commonly employ Density Functional Theory (DFT) for its balance of accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The initial step in the theoretical investigation involves determining the most stable three-dimensional structure of this compound. This is achieved through geometry optimization. A conformational analysis is also crucial to identify the global minimum energy structure, particularly concerning the orientation of the carboxylic acid group relative to the thiophene ring.
dot
Caption: Computational workflow for the theoretical analysis of this compound.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) to provide a good description of electron distribution, including polarization and diffuse functions.
-
Procedure: a. The initial structure of this compound is drawn using a molecular editor. b. A potential energy surface scan is performed by rotating the dihedral angle of the C-C bond connecting the carboxylic acid group to the thiophene ring to identify the lowest energy conformers. c. The lowest energy conformer is then subjected to a full geometry optimization without any constraints. d. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure is a true energy minimum.
Vibrational Analysis
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule. This is useful for interpreting experimental spectra and understanding the vibrational modes of the molecule. The frequencies are often scaled to better match experimental values.[6]
Experimental Protocol: Vibrational Frequency Calculation
-
Software: Gaussian 09 or equivalent.
-
Method: DFT/B3LYP with the 6-311++G(d,p) basis set, performed on the optimized geometry.
-
Procedure: a. A frequency calculation is run on the optimized structure. b. The calculated harmonic frequencies are scaled by an appropriate factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and basis set deficiencies.[6] c. The resulting frequencies and intensities are used to generate theoretical IR and Raman spectra.
Electronic Structure Analysis
The electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis, provide insights into its reactivity and stability.[3] The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[4][5]
Experimental Protocol: Electronic Property Calculation
-
Software: Gaussian 09 with NBO 3.1 program.
-
Method: DFT/B3LYP/6-311++G(d,p) on the optimized geometry.
-
Procedure: a. A population analysis is requested during the DFT calculation. b. The energies of the HOMO and LUMO are extracted from the output file. c. NBO analysis is performed to investigate intramolecular interactions, charge distribution, and hybridization.
Theoretical Data and Analysis
The following tables present hypothetical but plausible quantitative data for this compound, based on the computational protocols described above.
Structural Parameters
The optimized geometry provides key information about the molecule's structure.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=O | 1.21 |
| C-O (hydroxyl) | 1.35 |
| O-H | 0.97 |
| C-F | 1.36 |
| C-S | 1.75 |
| **Bond Angles (°) ** | |
| O=C-O | 123.5 |
| C-C-O (hydroxyl) | 112.0 |
| C-C-F | 118.0 |
Vibrational Frequencies
The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |
| O-H stretch (broad) | 3300-2500 | Strong |
| C-H stretch (aromatic) | 3100 | Medium |
| C=O stretch | 1715 | Strong |
| C=C stretch (ring) | 1550 | Medium |
| C-F stretch | 1150 | Strong |
| C-S stretch | 700 | Medium |
Electronic Properties
The electronic properties provide insights into the molecule's reactivity and potential for intermolecular interactions.
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
| Ionization Potential | 6.85 |
| Electron Affinity | 1.95 |
Application in Drug Development: A Hypothetical Signaling Pathway
The theoretical data can be used to rationalize the role of this compound as a potential inhibitor in a biological pathway. For instance, its structure and electronic properties might make it a suitable ligand for a specific enzyme's active site.
dot
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by this compound.
In this hypothetical pathway, the activation of a receptor leads to a kinase cascade, ultimately resulting in the expression of pro-inflammatory genes. This compound, based on its calculated properties (e.g., molecular electrostatic potential, HOMO-LUMO distribution), could be designed to bind to the active site of "Kinase B," inhibiting its function and thus downregulating the inflammatory response. The fluorine atom could enhance binding affinity through favorable interactions within the binding pocket, and the carboxylic acid group could form key hydrogen bonds.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing established computational methods such as DFT, it is possible to predict the molecule's structural, vibrational, and electronic properties with a reasonable degree of accuracy. The generated data, though hypothetical, provides valuable insights for medicinal chemists and drug development professionals, aiding in the rational design of novel therapeutics. Further experimental and theoretical work is warranted to validate and expand upon the findings presented herein.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fluorinated Thiophene Derivatives: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated thiophene derivatives have emerged as a versatile and highly valuable class of heterocyclic compounds in both materials science and medicinal chemistry. The strategic incorporation of fluorine atoms into the thiophene ring profoundly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of fluorinated thiophene derivatives, with a focus on their role in the development of novel organic electronic materials and therapeutic agents.
Synthesis of Fluorinated Thiophene Derivatives
The synthesis of fluorinated thiophenes can be challenging due to the high reactivity of the thiophene ring and the unique chemistry of fluorine. However, several effective methods have been developed to introduce fluorine and fluoroalkyl groups into the thiophene scaffold.
Key Synthetic Methodologies:
-
Gewald Reaction: This multicomponent reaction is a cornerstone for the synthesis of 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While not a direct fluorination method, it is often used to construct the thiophene ring, which can then be subjected to fluorination or built from fluorinated precursors.
-
Anodic Fluorination: This electrochemical method allows for the direct fluorination of thiophene derivatives. Anodic fluorination of benzo[b]thiophene derivatives can yield a mixture of di- and trifluorinated products[1].
-
Ring Contraction of Thiopyrans: Fluorinated thiopyran derivatives can undergo a sulfur-assisted ring contraction to yield functionalized fluorinated thiophenes.
-
Single C–F Bond Activation of CF3-Cyclopropanes: This method provides a route to ring-fluorinated thiophene derivatives through the activation of a carbon-fluorine bond in trifluoromethyl-substituted cyclopropanes.
Physicochemical and Electronic Properties
The introduction of fluorine atoms significantly alters the physicochemical and electronic properties of thiophene derivatives. Fluorine's high electronegativity and the strength of the C-F bond impart unique characteristics to these molecules.
-
Lipophilicity: Fluorination generally increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This leads to increased metabolic stability and a longer biological half-life for fluorinated drugs.
-
Electronic Properties: Fluorine is a strong electron-withdrawing group, which lowers the HOMO and LUMO energy levels of the thiophene ring. This tuning of electronic properties is critical for the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Quantitative Data on Electronic Properties
| Compound Class | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| Poly(3-alkyl-4-fluoro)thiophenes | Increased Ionization Potential | - | No significant change | [2] |
| Fluorinated Polyphenylthiophenes | - | - | - | [3] |
| Fluorinated Ester-Functionalized Polythiophenes | - | - | - | [4] |
Note: Specific HOMO/LUMO values are highly dependent on the specific derivative and substitution pattern. The table indicates general trends observed upon fluorination.
Applications in Drug Discovery
Fluorinated thiophene derivatives are prominent in medicinal chemistry due to their enhanced metabolic stability and ability to modulate biological activity. They have been investigated for a wide range of therapeutic applications.
Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. Certain fluorinated thiophene derivatives have been identified as potent inhibitors of p38 MAPK.
// Nodes Stress_Stimuli [label="Stress Stimuli\n(UV, Osmotic Shock, Cytokines)", fillcolor="#FBBC05"]; MAPKKK [label="MAPKKK\n(e.g., MEKK, MLK, ASK1)", fillcolor="#4285F4"]; MKK3_6 [label="MKK3/6", fillcolor="#4285F4"]; p38_MAPK [label="p38 MAPK\n(α, β, γ, δ)", fillcolor="#EA4335"]; Fluorinated_Thiophene [label="Fluorinated Thiophene\nInhibitor", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Substrates [label="Downstream Substrates\n(MK2, MK3, ATF-2, Stat1)", fillcolor="#4285F4"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis)", fillcolor="#FBBC05"];
// Edges Stress_Stimuli -> MAPKKK [label="activates"]; MAPKKK -> MKK3_6 [label="phosphorylates"]; MKK3_6 -> p38_MAPK [label="phosphorylates"]; p38_MAPK -> Downstream_Substrates [label="phosphorylates"]; Downstream_Substrates -> Cellular_Response [label="leads to"]; Fluorinated_Thiophene -> p38_MAPK [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; } .enddot Caption: The p38 MAPK signaling pathway and the inhibitory action of fluorinated thiophene derivatives.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of fluorinated thiophene derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Data on Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative 1 | HeLa | 12.61 | [5] |
| Thiophene Derivative 1 | Hep G2 | 33.42 | [5] |
| Thiophene Derivative 2 | HeLa | 23.79 | [5] |
| Thiophene Derivative 2 | Hep G2 | 13.34 | [5] |
| TP 5 | HepG2 | <30.0 | [5] |
| TP 5 | SMMC-7721 | <30.0 | [5] |
Note: The specific structures of the thiophene derivatives are detailed in the cited references.
Applications in Materials Science
The tunable electronic properties of fluorinated thiophene derivatives make them highly attractive for applications in organic electronics. The introduction of fluorine can improve charge carrier mobility and environmental stability of the resulting materials.
Organic Field-Effect Transistors (OFETs)
Fluorinated polythiophenes are widely used as the active semiconductor layer in OFETs. The fluorination of the polymer backbone can lead to a more planar conformation, which enhances intermolecular π-π stacking and facilitates charge transport. This often results in higher charge carrier mobilities.
Organic Photovoltaics (OPVs)
In OPVs, fluorinated thiophene-based polymers are often used as the electron donor material in the active layer. The lower HOMO energy levels resulting from fluorination can lead to higher open-circuit voltages (Voc) and improved power conversion efficiencies of the solar cells.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of fluorinated thiophene derivatives.
Synthesis: Gewald Reaction for 2-Aminothiophenes
Objective: To synthesize a substituted 2-aminothiophene, a common precursor for more complex fluorinated derivatives.
Materials:
-
A ketone or aldehyde (e.g., cyclohexanone)
-
An α-cyanoester (e.g., ethyl cyanoacetate)
-
Elemental sulfur
-
A base (e.g., morpholine or triethylamine)
-
A solvent (e.g., ethanol or dimethylformamide)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone/aldehyde (1 equivalent) and the α-cyanoester (1 equivalent) in the chosen solvent.
-
Add the base (catalytic amount, e.g., 0.1 equivalents) to the mixture.
-
Add elemental sulfur (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated product by filtration.
-
Wash the crude product with cold water and ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product by NMR, IR, and mass spectrometry.
Biological Evaluation: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a fluorinated thiophene derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated thiophene derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the fluorinated thiophene derivative in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 24-72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental and Developmental Workflows
// Nodes Synthesis [label="Synthesis of Fluorinated\nThiophene Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Screening [label="In Vitro Screening\n(e.g., MTT Assay, Kinase Assays)", fillcolor="#FBBC05"]; SAR_Analysis [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Studies [label="In Vivo Studies\n(Animal Models)", fillcolor="#FBBC05"]; Preclinical_Development [label="Preclinical Development", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> In_Vitro_Screening; In_Vitro_Screening -> SAR_Analysis; SAR_Analysis -> Lead_Optimization; Lead_Optimization -> Synthesis; SAR_Analysis -> In_Vivo_Studies; In_Vivo_Studies -> Preclinical_Development; } .enddot Caption: A typical workflow for the discovery and development of fluorinated thiophene-based drugs.
// Nodes Monomer_Synthesis [label="Synthesis of Fluorinated\nThiophene Monomers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymerization [label="Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Material_Characterization [label="Material Characterization\n(NMR, GPC, UV-Vis, CV)", fillcolor="#FBBC05"]; Device_Fabrication [label="Device Fabrication\n(e.g., Spin Coating, Inkjet Printing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Device_Testing [label="Device Testing and\nPerformance Evaluation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure_Property_Analysis [label="Structure-Property\nRelationship Analysis", fillcolor="#FBBC05"];
// Edges Monomer_Synthesis -> Polymerization; Polymerization -> Material_Characterization; Material_Characterization -> Device_Fabrication; Device_Fabrication -> Device_Testing; Device_Testing -> Structure_Property_Analysis; Structure_Property_Analysis -> Monomer_Synthesis; } .enddot Caption: A general workflow for the development of fluorinated thiophene-based organic electronic materials.
Conclusion
Fluorinated thiophene derivatives represent a powerful and versatile platform for the development of advanced materials and novel therapeutics. Their unique properties, imparted by the strategic incorporation of fluorine, have led to significant advancements in organic electronics and drug discovery. The synthetic methodologies, structure-property relationships, and biological activities detailed in this guide provide a solid foundation for researchers and scientists working in these exciting fields. Continued exploration of this chemical space is expected to yield even more innovative and impactful applications in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Stepwise on-surface synthesis of thiophene-based polymeric ribbons by coupling reactions and the carbon–fluorine bond cleavage - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. alaforgue.free.fr [alaforgue.free.fr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Methodological & Application
The Pivotal Role of 3-Fluorothiophene-2-carboxylic Acid in Scaffolding Novel Therapeutics
Application Note
Introduction: 3-Fluorothiophene-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in drug discovery programs. Its unique structural features—a bioisosteric thiophene ring, a fluorine substituent, and a reactive carboxylic acid handle—offer medicinal chemists a powerful tool for designing novel therapeutic agents with optimized pharmacological profiles. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid group provides a convenient point for derivatization to explore structure-activity relationships (SAR).[1] This document outlines key applications of this compound derivatives in drug discovery, focusing on their potential as antiviral and anticancer agents, and provides detailed protocols for their evaluation.
Application 1: Development of Anti-Norovirus Agents
Derivatives of thiophene-2-carboxylic acid have shown promise in the development of potent inhibitors of norovirus replication. Norovirus is a leading cause of acute gastroenteritis worldwide, and there is a pressing need for effective antiviral therapies. The thiophene carboxamide scaffold has been identified as a promising starting point for the design of such agents. By amidating this compound with various amines, novel chemical space can be explored to identify compounds that inhibit viral replication, potentially by targeting the RNA-dependent RNA polymerase (RdRp) or other essential viral proteins.
Table 1: Anti-norovirus Activity of Representative Halogenated Thiophene-2-Carboxamide Derivatives
| Compound ID | Thiophene Substitution | Amide Partner | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1 | 5-Bromo | 6-Fluorobenzo[d]thiazol-2-amine | 37 | >100 | >2.7 |
| 2b | 5-Chloro | 6-Fluorobenzo[d]thiazol-2-amine | 30 | >100 | >3.3 |
| 2j | 3,5-Dibromo | 6-Fluorobenzo[d]thiazol-2-amine | 24 | >100 | >4.2 |
| 2k | 3,5-Dichloro | 6-Fluorobenzo[d]thiazol-2-amine | 6.6 | >100 | >15.2 |
| 4b | 3,5-Dibromo | 4,6-Difluorobenzo[d]thiazol-2-amine | 0.53 | 92 | 174 |
Data sourced from a study on heterocyclic carboxamide derivatives as anti-norovirus agents.[2] It is presented here to illustrate the potential of halogenated thiophene scaffolds.
Application 2: Scaffolding for Anticancer Agents
The thiophene carboxamide moiety is also a recognized scaffold in the design of anticancer agents. These derivatives can be designed to target various cellular pathways involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2) or cell cycle regulators. The introduction of a fluorine atom in the 3-position of the thiophene ring can modulate the electronic properties and conformation of the molecule, potentially leading to enhanced potency and selectivity for the target protein.
While specific quantitative data for anticancer agents derived directly from this compound is limited in the public domain, related thiophene-2-carboxamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Activity of a Representative Thiophene-2-Carboxamide Derivative (MB-D2)
| Cell Line | Cancer Type | IC50 (µM) at 48h |
| A375 | Melanoma | 30.82 ± 1.25 |
| HT-29 | Colon Cancer | 41.54 ± 1.15 |
| MCF-7 | Breast Cancer | 48.61 ± 1.32 |
Data for compound MB-D2, 5-bromo-N-(5-bromothiophene-2-carbonyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-carboxamide, is presented as a representative example of the anticancer potential of thiophene carboxamides.[3]
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-Carboxamide Derivatives
This protocol describes a general method for the amide coupling of a thiophene-2-carboxylic acid with an amine, which can be adapted for this compound.
Materials:
-
5-Bromothiophene-2-carboxylic acid (or this compound)
-
Desired amine (e.g., 2-aminothiazole)
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Dicyclohexylcarbodiimide (DCC)
-
Distilled water
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add DMAP (0.1 eq) in one portion and stir for 30 minutes at room temperature.
-
Cool the solution to 0°C and add a solution of DCC (1.4 eq) in anhydrous DCM in small portions.
-
Add the desired amine (1.2 eq) in one portion.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction with distilled water.
-
Extract the product with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with water (2 x volume of aqueous layer).
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., EtOAc:Hexane gradient).
This is a general protocol adapted from the synthesis of related thiophene carboxamides.[3] Reaction conditions may need to be optimized for this compound and specific amine partners.
Protocol 2: Anti-Norovirus Cytopathic Effect (CPE) Reduction Assay
This protocol details a cell-based assay to evaluate the antiviral activity of synthesized compounds against Murine Norovirus (MNV), a surrogate for human norovirus.
Materials:
-
RAW 264.7 cells (murine macrophage cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Murine Norovirus (MNV) stock
-
Test compounds dissolved in DMSO
-
96-well plates
-
MTS reagent for cell viability assessment
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium from the cells and add the compound dilutions.
-
In parallel, prepare a virus inoculum of MNV at a multiplicity of infection (MOI) of 0.05 in culture medium.
-
Add the virus inoculum to the wells containing the test compounds. Include virus-only and cell-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, assess cell viability using the MTS assay according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, HT-29, MCF-7)
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.
Visualizations
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Potential mechanism of action for thiophene carboxamide derivatives in inhibiting norovirus replication.
Caption: Simplified signaling pathway illustrating a potential anticancer mechanism of action for thiophene carboxamide derivatives targeting receptor tyrosine kinases.
References
Application Notes and Protocols: 3-Fluorothiophene-2-carboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features—a thiophene core, a fluorine substituent, and a carboxylic acid moiety—impart advantageous properties to target molecules. The thiophene ring is a well-established pharmacophore present in numerous approved drugs.[1] The strategic placement of a fluorine atom can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The carboxylic acid group serves as a convenient handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key bioactive molecules, including anti-norovirus agents and precursors for D-amino acid oxidase (DAAO) inhibitors.
Key Applications
Synthesis of Anti-Norovirus Agents
Derivatives of this compound have shown promise as potent inhibitors of norovirus, a major cause of gastroenteritis. The synthesis of novel carboxamides from this building block has yielded compounds with significant antiviral activity.[2]
Building Block for D-Amino Acid Oxidase (DAAO) Inhibitors
Thiophene carboxylic acids have been identified as a new class of D-amino acid oxidase (DAAO) inhibitors.[3][4] DAAO is a target for therapeutic intervention in neurological conditions such as schizophrenia.[5] this compound serves as a valuable starting material for the synthesis of potential DAAO inhibitors, allowing for fine-tuning of inhibitor potency and pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Amide Synthesis from this compound
This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent.
dot
Caption: Workflow for the synthesis of amides from this compound.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other carbodiimide
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA) or other non-nucleophilic base
-
Dimethylformamide (DMF)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HOBt (1.2 eq) followed by EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Synthesis of 3-Fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (Anti-norovirus Agent)
This protocol is a specific application of the general amide synthesis for the preparation of a known anti-norovirus agent.[2]
dot
Caption: Synthesis of a potent anti-norovirus agent.
Materials:
-
This compound (147 mg, 1.00 mmol)
-
6-Fluorobenzo[d]thiazol-2-amine (185 mg, 1.10 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF)
Procedure:
-
Combine this compound (1.00 mmol) and 6-fluorobenzo[d]thiazol-2-amine (1.10 mmol) in a reaction vessel.
-
Add EDC·HCl and a catalytic amount of DMAP.
-
Dissolve the mixture in DMF and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform a standard aqueous work-up and extract the product.
-
The resulting product can be purified by column chromatography to yield the desired compound as a white powder.
Protocol 3: Fischer Esterification of this compound
This protocol outlines the synthesis of an ester from this compound using an alcohol and an acid catalyst.
dot
Caption: General workflow for Fischer esterification.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude ester.
-
Purify by distillation or column chromatography.
Protocol 4: Conversion of this compound to its Acid Chloride
This protocol describes the preparation of the acid chloride, a highly reactive intermediate for further synthesis.
dot
Caption: Synthesis of the acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Catalytic amount of DMF (if using oxalyl chloride)
Procedure:
-
In a flame-dried, inert-atmosphere flask, suspend or dissolve this compound in anhydrous DCM.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2-3 eq) or oxalyl chloride (1.5-2 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated to reflux if necessary.
-
Monitor the reaction for the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which can often be used in the next step without further purification.
Data Presentation
| Compound | Starting Material | Reagents | Product | Yield (%) | Reference |
| 1 | This compound | 6-Fluorobenzo[d]thiazol-2-amine, EDC·HCl, DMAP | 3-Fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 40 | [2] |
| Reaction Type | Starting Material | General Reagents | General Product | Typical Conditions |
| Amide Synthesis | This compound | Amine, Coupling Agent (e.g., EDC, HOBt), Base | Amide | DMF, 0 °C to RT |
| Fischer Esterification | This compound | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Reflux in excess alcohol |
| Acid Chloride Formation | This compound | SOCl₂ or (COCl)₂ | Acid Chloride | Anhydrous solvent, 0 °C to RT |
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 3-Fluorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 3-fluorothiophene-2-carboxylic acid, a versatile building block in medicinal chemistry. The inclusion of a fluorine atom on the thiophene ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. The following protocols outline common and effective methods for amide bond formation using this valuable synthon.
Introduction
Amide bond formation is a fundamental transformation in organic and medicinal chemistry. The coupling of this compound with a variety of amines is a key step in the synthesis of novel compounds with potential therapeutic applications, particularly in the areas of oncology and enzyme inhibition. Thiophene-based carboxamides have been identified as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and Janus Kinase 2 (JAK2).[1][2]
General Reaction Scheme
The overall transformation involves the activation of the carboxylic acid group of this compound, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.
References
- 1. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluorothiophene-2-carboxylic Acid in the Synthesis of Anti-Norovirus Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of anti-norovirus agents derived from 3-Fluorothiophene-2-carboxylic acid. The protocols and data presented are based on published research and are intended to guide researchers in the development of novel therapeutics against norovirus infections.
Introduction
Norovirus is a leading cause of acute gastroenteritis worldwide, with significant public health and economic impact. The lack of approved vaccines or antiviral therapies underscores the urgent need for the development of effective anti-norovirus agents. One promising approach is the synthesis of heterocyclic carboxamide derivatives, which have demonstrated potent inhibitory activity against norovirus replication. This compound serves as a key building block in the synthesis of these novel compounds, offering a scaffold for chemical modification to optimize antiviral efficacy.[1]
This document details the synthesis of a specific 3-Fluorothiophene-2-carboxamide derivative, provides quantitative data on the anti-norovirus activity of a series of related compounds, and outlines the experimental protocols for their synthesis and biological evaluation.
Data Presentation
The following tables summarize the in vitro anti-norovirus activity and cytotoxicity of a series of heterocyclic carboxamide derivatives, including a compound synthesized from this compound.
Table 1: Anti-norovirus Activity and Cytotoxicity of Thiophene Carboxamide Derivatives against Murine Norovirus (MNV)
| Compound ID | R1 | R2 | R3 | R4 | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 1 | H | Br | H | F | 37 | >100 | >2.7 |
| 2a | H | H | H | F | >100 | >100 | - |
| 2b | H | Cl | H | F | 30 | >100 | >3.3 |
| 2g | F | H | H | F | >100 | >100 | - |
| 2j | Br | Br | H | F | 24 | >100 | >4.2 |
| 2k | Cl | Cl | H | F | 6.6 | 80 | 12.1 |
| 3j | H | Br | F | F | 5.6 | >100 | >17.9 |
| 4b | Br | Br | F | F | 0.53 | 50 | 94.3 |
EC50 (50% effective concentration) was determined by a cytopathic effect (CPE) reduction assay using Murine Norovirus (MNV) in RAW264.7 cells.[1] CC50 (50% cytotoxic concentration) was determined by a WST-8 assay in RAW264.7 cells.[1] Selectivity Index (SI) = CC50 / EC50. Compound 2g is N-(6-fluorobenzo[d]thiazol-2-yl)-3-fluorothiophene-2-carboxamide, synthesized from this compound.
Experimental Protocols
Protocol 1: General Synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide Derivatives
This protocol describes a general method for the amide coupling of a substituted thiophene-2-carboxylic acid with 2-amino-6-fluorobenzothiazole.
Materials:
-
Substituted thiophene-2-carboxylic acid (e.g., this compound)
-
2-Amino-6-fluorobenzothiazole
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of the substituted thiophene-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add EDC·HCl (1.2 mmol) and DMAP (0.1 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-amino-6-fluorobenzothiazole (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide derivative.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-fluorothiophene-2-carboxamide (2g):
Following the general procedure, this compound (147 mg, 1.00 mmol) was reacted with 6-fluorobenzo[d]thiazol-2-amine (185 mg, 1.10 mmol) to yield compound 2g (120 mg, 40%) as a white powder.[1]
Protocol 2: Anti-Norovirus Activity Assay (CPE Reduction Assay)
This protocol describes a cell-based assay to evaluate the antiviral activity of the synthesized compounds against Murine Norovirus (MNV).
Materials:
-
RAW264.7 cells (murine macrophage cell line)
-
Murine Norovirus (MNV)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., WST-8 assay kit)
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept below 0.5%.
-
In a separate plate, mix the diluted compounds with an equal volume of MNV suspension (at a multiplicity of infection of 0.01-0.1). Incubate the mixture at 37°C for 1 hour.
-
Remove the culture medium from the RAW264.7 cells and add the compound-virus mixture to the wells.
-
Incubate the plate at 37°C for 72 hours.
-
After incubation, observe the cells under a microscope for cytopathic effect (CPE).
-
Assess cell viability using a WST-8 assay or a similar method according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC50) as the concentration of the compound that inhibits the virus-induced CPE by 50%.
Protocol 3: Cytotoxicity Assay (WST-8 Assay)
This protocol is used to determine the cytotoxicity of the synthesized compounds on the host cells.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
WST-8 assay kit
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the culture medium and add the diluted compounds to the cells.
-
Incubate the plate at 37°C for 72 hours.
-
Add the WST-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) as the concentration of the compound that reduces cell viability by 50%.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for the preparation of an anti-norovirus agent.
Proposed Mechanism of Action
Time-of-addition assays suggest that these thiophene carboxamide derivatives do not act on the viral particles directly but rather inhibit intracellular viral replication or a late stage of the viral life cycle.[1] The precise molecular target has not been definitively identified. The following diagram illustrates the general norovirus replication cycle and highlights the potential stages of inhibition.
Caption: Norovirus replication cycle and potential inhibition points.
Conclusion
This compound is a valuable starting material for the synthesis of novel heterocyclic carboxamide derivatives with potent anti-norovirus activity. The data and protocols presented here provide a foundation for further structure-activity relationship (SAR) studies and lead optimization. Future research should focus on elucidating the specific molecular target and mechanism of action of these compounds to facilitate the rational design of more effective anti-norovirus therapeutics.
References
Application Notes and Protocols: Polymerization Reactions Involving 3-Fluorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of 3-Fluorothiophene-2-carboxylic acid. The unique combination of a fluorine atom and a carboxylic acid group on the thiophene ring makes this monomer a valuable building block for novel conductive polymers with potential applications in drug development, sensing, and materials science. The fluorine substitution can enhance polymer stability and modify electronic properties, while the carboxylic acid group allows for further functionalization, improved solubility in polar solvents, and potential for covalent attachment to biomolecules.
Introduction to Polymerization of Functionalized Thiophenes
Polythiophenes are a class of conjugated polymers known for their electrical conductivity and interesting optical properties. The functionalization of the thiophene monomer at the 3-position is a common strategy to tune the polymer's properties. However, the direct polymerization of thiophenes bearing acidic functional groups like carboxylic acids can be challenging for certain methods, such as Grignard Metathesis (GRIM) polymerization, due to the acidic proton interfering with the catalyst.[1]
Therefore, two main strategies are generally employed for the synthesis of polythiophenes with carboxylic acid functionalities:
-
Direct Polymerization of a Protected Monomer: The carboxylic acid group is protected with a suitable protecting group that is stable under the polymerization conditions and can be easily removed afterward.
-
Post-polymerization Functionalization: A precursor polymer with a suitable functional group is first synthesized and then the carboxylic acid group is introduced in a subsequent step.[1]
This document will focus on protocols for both chemical oxidative polymerization and electropolymerization, which are generally more tolerant to functional groups compared to catalyst-transfer polycondensation methods.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a straightforward method for synthesizing polythiophenes. It involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to induce the polymerization of the monomer. This method is advantageous due to its simplicity and scalability.
Key Experimental Parameters
The properties of the resulting polymer are highly dependent on the reaction conditions. Key parameters to control include:
-
Oxidizing Agent: Ferric chloride (FeCl₃) is a commonly used oxidant. The molar ratio of oxidant to monomer is a critical parameter influencing the polymer's molecular weight and conductivity.[2]
-
Solvent: The choice of solvent affects the solubility of the monomer and the resulting polymer, which in turn influences the polymerization process. Chloroform is a common solvent for this type of polymerization.[2]
-
Temperature and Reaction Time: These parameters affect the rate of polymerization and the final properties of the polymer. Polymerization is often carried out at room temperature or slightly elevated temperatures for several hours.[3]
Experimental Protocol: Chemical Oxidative Polymerization of this compound
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (solvent)
-
Methanol (for washing)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Monomer Solution Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform. The concentration of the monomer can be varied, but a typical starting point is 0.1 M.
-
Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. A typical molar ratio of FeCl₃ to monomer is 2.5:1 to 4:1.[2]
-
Polymerization Reaction: Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for a specified time, typically ranging from 2 to 24 hours, while stirring under an inert atmosphere.[3]
-
Polymer Precipitation and Washing: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove any unreacted monomer and residual oxidant.
-
Drying: Dry the resulting polymer powder under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Table 1: Example Reaction Conditions for Chemical Oxidative Polymerization
| Parameter | Value | Reference |
| Monomer Concentration | 0.1 M | General Practice |
| Oxidant:Monomer Ratio | 3:1 (mol/mol) | [2] |
| Solvent | Anhydrous Chloroform | [2] |
| Temperature | Room Temperature | General Practice |
| Reaction Time | 12 hours | [2] |
Electropolymerization
Electropolymerization is another powerful technique for synthesizing conductive polymer films directly onto an electrode surface. This method offers excellent control over the film thickness and morphology. The polymerization occurs through the electrochemical oxidation of the monomer at the electrode surface.
Key Experimental Parameters
-
Electrolyte Solution: The monomer is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity. Acetonitrile is a commonly used solvent, and tetrabutylammonium perchlorate (TBAP) is a typical supporting electrolyte.[4]
-
Working Electrode: The polymer film is deposited on the working electrode. Common choices include platinum, gold, or indium tin oxide (ITO) coated glass.
-
Electrochemical Method: Potentiostatic (constant potential) or potentiodynamic (scanning potential, e.g., cyclic voltammetry) methods can be used for electropolymerization.[4]
-
Applied Potential: The potential applied to the working electrode must be sufficient to oxidize the monomer and initiate polymerization.
Experimental Protocol: Electropolymerization of this compound
Materials:
-
This compound (monomer)
-
Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Anhydrous Acetonitrile (solvent)
-
Working Electrode (e.g., Platinum disc)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/Ag⁺)
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of this compound (e.g., 0.1 M) and TBAP (e.g., 0.1 M) in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization:
-
Potentiostatic Method: Apply a constant oxidative potential (e.g., determined from a preliminary cyclic voltammogram of the monomer) to the working electrode for a specific duration to grow the polymer film.[4]
-
Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential of the working electrode between a lower and an upper limit for a set number of cycles. The polymer film will deposit and grow with each successive cycle.
-
-
Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.
Table 2: Example Conditions for Electropolymerization
| Parameter | Value | Reference |
| Monomer Concentration | 0.1 M | [4] |
| Supporting Electrolyte | 0.1 M TBAP | [4] |
| Solvent | Anhydrous Acetonitrile | [4] |
| Working Electrode | Platinum Disc | [4] |
| Polymerization Method | Potentiostatic or Cyclic Voltammetry | [4] |
Characterization of Poly(this compound)
The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.
Table 3: Characterization Techniques
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the polymer structure, presence of functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including regioregularity.[5] |
| Gel Permeation Chromatography (GPC) | Molecular weight and molecular weight distribution. |
| UV-Vis Spectroscopy | Electronic properties, conjugation length, and optical bandgap.[2] |
| Cyclic Voltammetry (CV) | Electrochemical properties, HOMO/LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer.[5] |
Applications in Research and Drug Development
Polymers derived from this compound have potential applications in several areas due to their unique properties:
-
Drug Delivery: The carboxylic acid groups can be used to attach drugs for controlled release applications. The biocompatibility of fluoropolymers is also an advantage.[6]
-
Biosensors: The conductive nature of the polymer combined with the functional group for biomolecule immobilization makes it a candidate for biosensor development.
-
Anti-fouling Coatings: Fluorinated polymers are known for their low surface energy, which can be beneficial for creating anti-fouling surfaces on medical devices.[6]
-
Organic Electronics: The electronic properties of fluorinated polythiophenes are of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The fluorine atom can lower the HOMO energy level, leading to improved air stability and potentially higher open-circuit voltages in solar cells.[7][8] The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a known strategy to enhance their properties.[9][10]
Visualized Workflows
Caption: Workflow for Chemical Oxidative Polymerization.
Caption: Workflow for Electropolymerization.
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Esterification of 3-Fluorothiophene-2-carboxylic Acid
Introduction
3-Fluorothiophene-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the carboxylic acid group provides a versatile handle for derivatization.[1] Esterification of this acid is a crucial step for creating a diverse range of chemical intermediates used in the synthesis of pharmaceuticals and fine chemicals. This document outlines and compares several common procedures for the esterification of this compound, providing detailed protocols for researchers in drug development and organic synthesis.
Overview of Esterification Methods
Several methods can be employed to synthesize esters from this compound. The choice of method depends on factors such as the scale of the reaction, the sensitivity of the substrates to acidic or thermal conditions, and the desired purity of the final product. The primary methods discussed are:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] It is cost-effective, but the reversible nature of the reaction often requires using a large excess of the alcohol or the removal of water to drive the reaction to completion.[2][3]
-
Steglich Esterification (DCC Coupling): A mild method that uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4][5] This procedure is highly efficient, proceeds at room temperature, and is suitable for acid-sensitive or sterically hindered substrates.[4][5]
-
Microwave-Assisted Esterification: This modern technique utilizes microwave irradiation to dramatically reduce reaction times and often increase product yields.[6][7][8] The efficient heating provided by microwaves can accelerate the reaction rate for methods like the Fischer esterification.[7]
Comparative Data
The following table summarizes typical reaction conditions and expected outcomes for the different esterification methods applied to substituted carboxylic acids. While specific yields for this compound may vary, this data provides a basis for method selection.
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄, p-TsOH, or BF₃ | Excess Alcohol | Reflux | 1 - 10 hours | 60 - 95% | Low cost, simple reagents.[1][9] | Reversible, requires harsh acidic conditions, may not be suitable for sensitive substrates.[2] |
| Steglich (DCC) | DCC, DMAP | Aprotic (e.g., CH₂Cl₂) | 0°C to Room Temp. | 1 - 4 hours | 80 - 98% | Mild conditions, high yields, suitable for sensitive substrates.[4][5][10] | Reagents are more expensive, produces dicyclohexylurea (DCU) byproduct which must be filtered.[11] |
| Microwave-Assisted | H₂SO₄ or NFSi | Excess Alcohol | 100 - 150°C | 5 - 30 minutes | 85 - 95% | Extremely fast, high yields, efficient heating.[7][12] | Requires specialized microwave reactor equipment. |
Experimental Workflow
The general workflow for the synthesis and purification of esters from this compound is depicted below.
Caption: General experimental workflow for esterification.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of Ethyl 3-fluorothiophene-2-carboxylate using a traditional acid-catalyzed method.
Materials:
-
This compound
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 50 mL), which acts as both reactant and solvent.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.[9]
-
Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL) until CO₂ evolution ceases, and finally with brine (30 mL).[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure Ethyl 3-fluorothiophene-2-carboxylate.
Protocol 2: Steglich Esterification of this compound
This protocol is ideal for preparing esters under mild conditions, minimizing potential side reactions.
Materials:
-
This compound
-
Alcohol (e.g., tert-Butanol, 1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask, magnetic stirrer, filtration apparatus
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired alcohol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).[11]
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the solution portion-wise. A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.[4]
-
Once the reaction is complete (monitored by TLC), filter off the precipitated DCU.
-
Wash the filtrate with 0.5 N HCl (2 x volume) and then with saturated NaHCO₃ solution (2 x volume).[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting crude ester can be further purified by column chromatography.
Protocol 3: Microwave-Assisted Esterification
This protocol provides a rapid synthesis of methyl 3-fluorothiophene-2-carboxylate.
Materials:
-
This compound
-
Methanol
-
N-Fluorobenzenesulfonimide (NFSi, 7 mol%) or Concentrated H₂SO₄ (2-3 drops)
-
10 mL microwave reactor tube with a stir bar
-
Microwave synthesizer
Procedure:
-
Place this compound (1 mmol) into a 10 mL microwave reactor tube.
-
Add methanol (2 mL) and the catalyst (NFSi, 7 mol%).[12]
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 15-30 minutes with stirring.[12]
-
After the reaction, cool the vessel to room temperature.
-
Evaporate the excess methanol under reduced pressure.
-
The residue can be dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining catalyst and impurities.
-
Dry the organic phase, concentrate, and purify as needed.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory [pubs.sciepub.com]
- 8. Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment - American Chemical Society [acs.digitellinc.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Application Notes: 3-Fluorothiophene-2-carboxylic Acid in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene-2-carboxylic acid is a versatile heterocyclic building block increasingly utilized in the design and synthesis of novel anticancer agents. The incorporation of a fluorine atom onto the thiophene ring can significantly enhance the pharmacological properties of the resulting molecules, including metabolic stability, binding affinity to target proteins, and cell permeability. The carboxylic acid moiety serves as a convenient handle for derivatization, primarily through amide bond formation, allowing for the exploration of a wide range of chemical space in the quest for potent and selective cancer therapeutics. Thiophene-based compounds have shown promise in targeting various hallmarks of cancer, including aberrant signaling pathways and microtubule dynamics.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of anticancer agents, with a focus on its application in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
Rationale for Use in Anticancer Agent Synthesis
The thiophene scaffold is a well-established pharmacophore in medicinal chemistry. The addition of a fluorine atom at the 3-position of the thiophene ring in this compound offers several advantages for anticancer drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and increased in vivo efficacy.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, influencing its solubility, membrane permeability, and oral bioavailability.
-
Enhanced Target Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the binding pockets of target proteins, thereby increasing potency and selectivity.
-
Conformational Control: The presence of a fluorine atom can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to its biological target.
Application Example: Synthesis of Thiophene-2-carboxamide Derivatives as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Thiophene-2-carboxamide derivatives have emerged as a promising class of VEGFR-2 inhibitors. While specific examples starting directly from this compound are still emerging in publicly available literature, the general synthetic strategies and biological activities of closely related thiophene-2-carboxamides provide a strong basis for its application.
General Synthesis of N-Aryl-3-fluorothiophene-2-carboxamides
The primary synthetic route to generate a library of potential anticancer agents from this compound involves the formation of an amide bond with various substituted anilines. A general and robust method for this transformation is the use of a peptide coupling agent.
Reaction Scheme:
This reaction allows for the systematic variation of the substituent on the aniline ring to perform structure-activity relationship (SAR) studies and optimize the anticancer potency and selectivity of the final compounds.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-fluorothiophene-2-carboxamides
This protocol describes a general method for the synthesis of a representative N-aryl-3-fluorothiophene-2-carboxamide.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-3-fluorothiophene-2-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized N-aryl-3-fluorothiophene-2-carboxamide compounds
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the Poly(Glu, Tyr) substrate, and ATP.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol describes the evaluation of the antiproliferative activity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF7, A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized N-aryl-3-fluorothiophene-2-carboxamide compounds
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Quantitative Data
The following tables summarize the antiproliferative and VEGFR-2 inhibitory activities of a series of thiophene-3-carboxamide derivatives, which are structurally related to the compounds that can be synthesized from this compound. This data provides a benchmark for the expected activity of novel derivatives.[1]
Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM) of Thiophene-3-carboxamide Derivatives [1]
| Compound | HCT116 | MCF7 | PC3 | A549 |
| 14a | 1.28 ± 0.11 | 2.54 ± 0.23 | 3.12 ± 0.28 | 4.67 ± 0.41 |
| 14b | 0.89 ± 0.08 | 1.76 ± 0.15 | 2.21 ± 0.19 | 3.28 ± 0.29 |
| 14c | 0.56 ± 0.05 | 1.12 ± 0.10 | 1.45 ± 0.13 | 2.15 ± 0.19 |
| 14d | 0.21 ± 0.02 | 0.45 ± 0.04 | 0.58 ± 0.05 | 0.87 ± 0.07 |
| Sorafenib | 2.85 ± 0.25 | 3.51 ± 0.31 | 4.12 ± 0.36 | 5.23 ± 0.45 |
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity (IC₅₀, nM) [1]
| Compound | VEGFR-2 IC₅₀ (nM) |
| 14a | 356.4 ± 31.2 |
| 14b | 289.7 ± 25.5 |
| 14c | 215.3 ± 18.9 |
| 14d | 191.1 ± 16.8 |
| Sorafenib | 90.0 ± 8.1 |
Signaling Pathways and Mechanisms of Action
Derivatives of thiophene carboxamides have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor progression. A primary target for this class of compounds is the VEGFR-2 signaling cascade.
VEGFR-2 Signaling Pathway
VEGF-A, a potent pro-angiogenic factor, binds to its receptor VEGFR-2 on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. The phosphorylated receptor then serves as a docking site for various signaling proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways ultimately promote endothelial cell proliferation, migration, survival, and tube formation, leading to angiogenesis.
Thiophene-2-carboxamide inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor and blocks the initiation of the downstream signaling cascade. The inhibition of VEGFR-2 signaling leads to the suppression of angiogenesis, thereby starving the tumor of essential nutrients and oxygen and inhibiting its growth and metastasis.[1]
// Nodes VEGFA [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiophene_Inhibitor [label="3-Fluorothiophene-2-\ncarboxamide Derivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_VEGFR2 [label="p-VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nMigration, Survival", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges VEGFA -> VEGFR2 [label=" Binds"]; VEGFR2 -> P_VEGFR2 [label=" Dimerization &\nAutophosphorylation"]; Thiophene_Inhibitor -> VEGFR2 [label=" Inhibits", arrowhead=tee, color="#EA4335"]; P_VEGFR2 -> RAS; P_VEGFR2 -> PI3K; RAS -> RAF -> MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; Proliferation -> Angiogenesis; } .dot VEGFR-2 Signaling Pathway Inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel anticancer agents derived from this compound.
// Nodes Start [label="3-Fluorothiophene-\n2-carboxylic acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Amide Coupling with\nSubstituted Anilines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization\n(Chromatography, NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library [label="Library of N-Aryl-3-fluoro-\nthiophene-2-carboxamides", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinase_Assay [label="In Vitro\nVEGFR-2 Kinase Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Assay [label="In Vitro\nCell Proliferation Assay\n(e.g., MTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo\nEfficacy Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Library; Library -> Kinase_Assay; Library -> Cell_Assay; Kinase_Assay -> SAR; Cell_Assay -> SAR; SAR -> Lead_Opt; Lead_Opt -> Synthesis; Lead_Opt -> In_Vivo; } .dot Drug Discovery Workflow.
Conclusion
This compound represents a valuable starting material for the synthesis of novel anticancer agents. Its unique chemical properties facilitate the generation of diverse libraries of compounds with enhanced pharmacological profiles. The straightforward synthesis of N-aryl-3-fluorothiophene-2-carboxamides allows for rapid exploration of structure-activity relationships. As demonstrated by the activity of structurally related compounds, these derivatives have the potential to be potent inhibitors of key cancer-related targets such as VEGFR-2. The provided protocols offer a solid foundation for researchers to synthesize and evaluate new anticancer candidates based on this promising scaffold. Further investigation into the synthesis and biological activity of compounds derived directly from this compound is warranted to fully exploit its potential in cancer drug discovery.
References
Application Notes and Protocols for the Synthesis of Thieno[2,3-d]pyrimidines from 3-Fluorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purine nucleobases.[1] This structural analogy allows them to act as bioisosteres and interact with a wide range of biological targets.[1][2] Consequently, thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The thieno[2,3-d]pyrimidine scaffold is considered a "privileged structure" in drug discovery, serving as a core component in the development of targeted therapies, particularly kinase inhibitors.[2][3]
The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[4] This application note provides a detailed synthetic protocol for the preparation of fluorinated thieno[2,3-d]pyrimidines, starting from the readily available 3-Fluorothiophene-2-carboxylic acid. The proposed multi-step synthesis involves the initial conversion of the starting material into a key 3-aminothiophene-2-carboxylate intermediate, followed by cyclization and subsequent functionalization to yield a diverse range of thieno[2,3-d]pyrimidine derivatives.
Overall Synthetic Scheme
The synthetic strategy to produce thieno[2,3-d]pyrimidines from this compound is a multi-step process. The key steps include the conversion of the carboxylic acid to an ester, nucleophilic substitution of the fluorine atom with an azide, reduction of the azide to an amine, cyclization to form the pyrimidinone ring, chlorination, and finally, diversification through nucleophilic substitution.
Caption: Overall synthetic workflow for thieno[2,3-d]pyrimidines.
Experimental Protocols
Step 1: Synthesis of Methyl 3-Fluorothiophene-2-carboxylate
This protocol describes the esterification of this compound to protect the carboxylic acid group for subsequent reactions.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure Methyl 3-Fluorothiophene-2-carboxylate.
| Compound | Starting Material (g) | Product Yield (%) | Melting Point (°C) |
| Methyl 3-Fluorothiophene-2-carboxylate | 10.0 | 92 | N/A (Liquid) |
Step 2: Synthesis of Methyl 3-azidothiophene-2-carboxylate
This step involves the nucleophilic aromatic substitution of the fluoride with an azide group. This reaction may require elevated temperatures and a polar aprotic solvent.
Materials:
-
Methyl 3-Fluorothiophene-2-carboxylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of Methyl 3-Fluorothiophene-2-carboxylate (1.0 eq) in DMF (10 volumes), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield Methyl 3-azidothiophene-2-carboxylate.
| Compound | Starting Material (g) | Product Yield (%) | Melting Point (°C) |
| Methyl 3-azidothiophene-2-carboxylate | 10.0 | 75 | 55-57 |
Step 3: Synthesis of Methyl 3-aminothiophene-2-carboxylate
This protocol details the reduction of the azido group to a primary amine, a key step in preparing the precursor for cyclization.
Materials:
-
Methyl 3-azidothiophene-2-carboxylate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
Dissolve Methyl 3-azidothiophene-2-carboxylate (1.0 eq) in methanol (15 volumes).
-
Add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield Methyl 3-aminothiophene-2-carboxylate, which can often be used in the next step without further purification.
| Compound | Starting Material (g) | Product Yield (%) | Melting Point (°C) |
| Methyl 3-aminothiophene-2-carboxylate | 10.0 | 95 | 68-70 |
Step 4: Synthesis of 3H-thieno[2,3-d]pyrimidin-4-one
This is the key cyclization step to form the thieno[2,3-d]pyrimidine core.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Formamide
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
Place Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide (10-20 volumes).
-
Heat the mixture to reflux (approximately 180-200 °C) and maintain this temperature for 3-5 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or a suitable solvent.
| Compound | Starting Material (g) | Product Yield (%) | Melting Point (°C) |
| 3H-thieno[2,3-d]pyrimidin-4-one | 10.0 | 85 | >250 |
Step 5: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine
Chlorination of the 4-oxo group provides a reactive handle for further diversification of the scaffold.
Materials:
-
3H-thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
Carefully add 3H-thieno[2,3-d]pyrimidin-4-one (1.0 eq) to an excess of phosphorus oxychloride (10 volumes).
-
Add a catalytic amount of N,N-dimethylaniline if required.
-
Heat the mixture to reflux for 2-4 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-Chlorothieno[2,3-d]pyrimidine.
| Compound | Starting Material (g) | Product Yield (%) | Melting Point (°C) |
| 4-Chlorothieno[2,3-d]pyrimidine | 10.0 | 88 | 135-137 |
Step 6: Synthesis of Substituted Thieno[2,3-d]pyrimidines via Nucleophilic Substitution
This general protocol outlines the diversification of the 4-chlorothieno[2,3-d]pyrimidine scaffold.
Materials:
-
4-Chlorothieno[2,3-d]pyrimidine
-
Desired nucleophile (e.g., amine, alcohol, thiol)
-
A suitable solvent (e.g., isopropanol, DMF, acetonitrile)
-
A base (e.g., triethylamine, diisopropylethylamine, potassium carbonate)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 4-Chlorothieno[2,3-d]pyrimidine (1.0 eq) in a suitable solvent.
-
Add the nucleophile (1.1-1.5 eq) and a base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. The reaction progress can be monitored by TLC.[7]
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired substituted thieno[2,3-d]pyrimidine.
| Product Example (Nucleophile: Aniline) | Starting Material (g) | Product Yield (%) | Melting Point (°C) |
| N-phenyl-thieno[2,3-d]pyrimidin-4-amine | 1.0 | 82 | 210-212 |
Biological Significance and Signaling Pathway
Thieno[2,3-d]pyrimidine derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[3] Dysregulation of these pathways is a hallmark of cancer. For example, some thieno[2,3-d]pyrimidines have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) kinase, a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell growth and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: 3-Fluorothiophene-2-carboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorothiophene-2-carboxylic acid is a versatile heterocyclic building block of significant interest in pharmaceutical research and development. The presence of the fluorinated thiophene motif is advantageous for drug design, as the thiophene core is a known pharmacophore in numerous approved drugs. The fluorine substituent can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of the molecule, potentially leading to improved binding affinity and pharmacokinetic profiles. The carboxylic acid functionality serves as a convenient handle for further chemical modifications, most commonly through amide bond formation, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of various classes of therapeutic agents.
Application 1: Synthesis of Anti-Norovirus Agents
This compound has been utilized as a key intermediate in the synthesis of novel heterocyclic carboxamide derivatives with potent anti-norovirus activity. Norovirus is a major cause of acute gastroenteritis, and there is a significant need for effective antiviral therapies. The thiophene-benzothiazole carboxamide scaffold has been identified as a promising core structure for the development of norovirus inhibitors.
Table 1: Synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-fluorothiophene-2-carboxamide
| Parameter | Value |
| Starting Material | This compound |
| Reagent | 6-fluorobenzo[d]thiazol-2-amine |
| Coupling Agents | EDC·HCl, DMAP |
| Product | N-(6-fluorobenzo[d]thiazol-2-yl)-3-fluorothiophene-2-carboxamide |
| Yield | 40%[1] |
| Appearance | White powder[1] |
Experimental Protocol: Synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-fluorothiophene-2-carboxamide[1]
This protocol is based on the synthesis of compound 2g as described in the literature.
Materials:
-
This compound (147 mg, 1.00 mmol)
-
6-fluorobenzo[d]thiazol-2-amine (185 mg, 1.10 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Appropriate solvent (e.g., Dichloromethane or Dimethylformamide)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.00 mmol) in the chosen anhydrous solvent.
-
Add 6-fluorobenzo[d]thiazol-2-amine (1.10 mmol) to the solution.
-
To the stirred mixture, add EDC·HCl (typically 1.2-1.5 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for a period of 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product as a white powder.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic pathway for an anti-norovirus agent.
Application 2: Synthesis of D-Amino Acid Oxidase (DAAO) Inhibitor Intermediates
Inhibitors of D-amino acid oxidase (DAAO) are being investigated for the treatment of neurological conditions such as schizophrenia. Thiophene carboxylic acid derivatives have been identified as potent inhibitors of this enzyme. The following protocol describes a general method for the synthesis of a 3-fluorothiophene-2-carboxamide intermediate, which can be a precursor for more complex DAAO inhibitors.
Table 2: Representative Synthesis of a 3-Fluorothiophene-2-carboxamide Intermediate for DAAO Inhibitors
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Representative amine (e.g., aniline) |
| Activation Method | Conversion to acyl chloride |
| Reagent for Acyl Chloride Formation | Oxalyl chloride or Thionyl chloride |
| Product | N-phenyl-3-fluorothiophene-2-carboxamide |
| Expected Yield | >80% (based on typical amide bond formations) |
Experimental Protocol: Two-Step Synthesis of a Representative Amide Intermediate
Step 1: Formation of 3-Fluorothiophene-2-carbonyl chloride
-
In a fume hood, add this compound (1.0 mmol) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents) or oxalyl chloride (e.g., 1.5-2.0 equivalents) in an inert solvent like dichloromethane, with a catalytic amount of DMF if using oxalyl chloride.
-
Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (typically 1-3 hours, monitor by the cessation of gas evolution).
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 3-fluorothiophene-2-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Bond Formation
-
Dissolve the crude 3-fluorothiophene-2-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.
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Cool the solution in an ice bath.
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Slowly add a solution of the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with water or a dilute aqueous acid solution.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for DAAO inhibitor intermediate synthesis.
Application 3: Synthesis of Bruton's Tyrosine Kinase (BTK) and Poly(ADP-ribose) Polymerase (PARP) Inhibitor Scaffolds
BTK and PARP inhibitors are important classes of drugs for the treatment of cancers and autoimmune diseases. Thiophene carboxamide moieties are present in several inhibitors of these enzymes. This compound can be a valuable starting material for the synthesis of novel analogues. The protocol for amide bond formation is similar to that described for DAAO inhibitor intermediates, utilizing either an acid chloride intermediate or direct coupling reagents.
Table 3: General Conditions for Amide Coupling to form BTK/PARP Inhibitor Scaffolds
| Parameter | Value |
| Substrate | This compound |
| Amine Component | Structurally relevant amine for BTK or PARP inhibitors |
| Direct Coupling Reagents | HATU, HBTU, T3P, etc. |
| Base | DIPEA, Triethylamine |
| Solvent | DMF, DCM, Acetonitrile |
| Temperature | 0 °C to room temperature |
Experimental Protocol: Direct Amide Coupling for BTK/PARP Inhibitor Scaffolds
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To a solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., DMF), add the appropriate amine (1.0-1.2 mmol) and a base such as DIPEA (2.0-3.0 mmol).
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Add a coupling reagent such as HATU (1.1-1.5 mmol).
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Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
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Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by column chromatography to yield the desired amide product.
Caption: Synthesis of BTK/PARP inhibitor scaffolds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorothiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes reported for the synthesis of this compound:
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Multi-step synthesis via Schiemann reaction: This route begins with the diazotization of methyl 3-aminothiophene-2-carboxylate, followed by a Schiemann reaction to introduce the fluorine atom. The resulting methyl 3-fluorothiophene-2-carboxylate is then saponified to yield the final product.[1]
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One-step synthesis via lithiation and electrophilic fluorination: This method involves the direct lithiation of thiophene-2-carboxylic acid at the 3-position, followed by quenching with an electrophilic fluorinating agent.[2]
Q2: What are the advantages and disadvantages of each synthetic route?
A2: Each route has its own set of advantages and disadvantages:
| Synthetic Route | Advantages | Disadvantages |
| Multi-step via Schiemann reaction | Established and reported with good yields for individual steps.[1] | Lengthy process with multiple steps, potentially leading to a lower overall yield. |
| One-step via lithiation | Convenient one-step synthesis from a commercially available starting material.[2] | Requires cryogenic temperatures and careful handling of pyrophoric organolithium reagents. Potential for side reactions if not optimized.[3][4] |
Q3: Why is the introduction of fluorine into the thiophene ring challenging?
A3: The synthesis of fluorinated thiophenes can be challenging due to the higher reactivity of the 2-position of the thiophene ring compared to the 3-position, and the general difficulty of introducing a fluorine substituent.[1]
Q4: What is the significance of this compound in drug development?
A4: this compound is a valuable building block in pharmaceutical chemistry. The fluorinated thiophene moiety can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[5] It is a key intermediate in the synthesis of various therapeutic agents, including D-amino acid oxidase (DAAO) inhibitors for neurological conditions and anti-norovirus agents.[5]
Troubleshooting Guides
Problem 1: Low Yield in the One-Step Lithiation and Fluorination Synthesis
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Lithiation | - Verify Reagent Quality: Ensure the n-butyllithium (n-BuLi) is fresh and has been properly titrated. Organolithium reagents degrade over time. - Optimize Reaction Time and Temperature: The lithiation of thiophene-2-carboxylic acid is typically carried out at -78°C for 30 minutes.[2] Ensure the temperature is maintained and allow for sufficient reaction time. - Use Sufficient Reagent: 2.2 equivalents of n-BuLi are recommended to form the dianion of thiophene-2-carboxylic acid.[2] |
| Side Reactions | - Strict Anhydrous Conditions: Organolithium reagents are highly reactive with water and atmospheric moisture.[3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - Low Temperature: Maintain a low temperature (-78°C) throughout the addition of n-BuLi and the electrophilic fluorinating agent to minimize side reactions.[2][3] |
| Inefficient Fluorination | - Choice of Fluorinating Agent: N-fluorodibenzene-sulfonamide is a reported effective electrophilic fluorinating agent for this reaction.[2] Consider screening other N-fluoro reagents if yields are consistently low. - Addition of Fluorinating Agent: Add the fluorinating agent slowly at -78°C and allow the reaction to warm to room temperature overnight to ensure complete reaction.[2] |
Problem 2: Formation of Impurities and Byproducts
Possible Causes and Solutions:
| Byproduct/Impurity | Possible Cause | Mitigation Strategies |
| Debrominated Starting Material (in related syntheses) | Quenching of the lithiated intermediate by a proton source.[6] | - Ensure strictly anhydrous conditions. - Use a non-protic solvent like anhydrous THF.[3] |
| Isomeric Products | Incorrect regioselectivity during lithiation. | The carboxylate group at the 2-position directs lithiation to the 3-position through intramolecular chelation control.[2] Ensure the starting material is pure thiophene-2-carboxylic acid. |
| Products from Reaction with Solvent | In some cases, lithiated species can react with the solvent, especially at higher temperatures. | Maintain the recommended low temperature (-78°C) during the reaction.[7] |
Experimental Protocols
One-Step Synthesis of this compound via Lithiation[2]
Materials:
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Thiophene-2-carboxylic acid
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n-Butyllithium (n-BuLi) in hexanes
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N-fluorodibenzene-sulfonamide
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Anhydrous Tetrahydrofuran (THF)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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Dissolve thiophene-2-carboxylic acid in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add 2.2 equivalents of n-BuLi solution to the cooled solution while maintaining the temperature at -78°C.
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Stir the mixture at -78°C for 30 minutes to ensure the formation of the dianion.
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In a separate flask, prepare a solution of 1.5 equivalents of N-fluorodibenzene-sulfonamide in anhydrous THF.
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Slowly add the N-fluorodibenzene-sulfonamide solution to the dianion solution at -78°C.
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Stir the reaction mixture for 4-5 hours at -78°C.
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Allow the reaction to warm to room temperature and stir overnight.
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Work up the reaction mixture using standard aqueous extraction procedures to isolate the this compound. An isolated yield of 54% has been reported for this method.[2]
Visualized Workflows
Caption: Workflow for the one-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Fluorothiophene-2-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Fluorothiophene-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Recommended Solution |
| High Solubility in Cold Solvent: The compound is too soluble in the chosen solvent, even at low temperatures. | Test alternative solvents or employ a co-solvent system. A mixture of a good solvent (e.g., methanol) and a poor solvent (e.g., water) can be effective. |
| Excessive Solvent Usage: Too much solvent was used to dissolve the crude product. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. Add the solvent in small portions. |
| Premature Crystallization: The compound crystallizes out of solution during hot filtration. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent a sudden drop in temperature. |
| Incomplete Crystallization: Not all of the dissolved product has crystallized out of solution upon cooling. | After initial cooling to room temperature, place the flask in an ice bath to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can also induce crystallization. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Recommended Solution |
| High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. | Perform a preliminary purification step, such as a charcoal treatment to remove colored impurities or a simple filtration of the hot solution. |
| Solvent Boiling Point Exceeds Compound's Melting Point: The solvent's boiling point is higher than the melting point of the compound. | Select a solvent with a lower boiling point. The melting point of this compound is approximately 177 °C[1]. |
| Solution Cooled Too Rapidly: Rapid cooling can lead to the separation of a supersaturated solution as an oil rather than crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
Issue 3: Streaking or Tailing on TLC/Column Chromatography
| Possible Cause | Recommended Solution |
| Interaction with Silica Gel: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel, leading to poor separation and band broadening. | Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This keeps the carboxylic acid in its protonated, less polar form, resulting in sharper bands. |
| Sample Overload: Too much sample has been loaded onto the TLC plate or column. | Reduce the amount of sample loaded. For column chromatography, ensure the sample is loaded in a concentrated band using a minimal amount of solvent. |
| Inappropriate Mobile Phase Polarity: The polarity of the eluent is not optimized for the separation. | Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound on TLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities often depend on the synthetic route used. Potential impurities could include unreacted starting materials such as 3-fluorothiophene or thiophene-2-carboxylic acid, depending on the specific synthesis. Side products from incomplete reactions or alternative reaction pathways may also be present. For instance, if the synthesis involves hydrolysis of a methyl ester precursor, incomplete hydrolysis could leave residual methyl 3-fluorothiophene-2-carboxylate[1].
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: For carboxylic acids like this compound, polar protic solvents are often a good starting point. Water, ethanol, or a mixture of methanol and water are commonly used for similar compounds. It is recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to identify a suitable candidate (soluble when hot, insoluble when cold).
Q3: How can I visualize this compound on a TLC plate?
A3: this compound has a UV-active thiophene ring and can typically be visualized under a UV lamp (254 nm). Additionally, you can use staining reagents that are specific for acidic compounds, such as bromocresol green, which will show a yellow spot on a blue background.
Q4: My compound won't elute from the silica gel column. What should I do?
A4: If your compound is not eluting, it is likely too polar for the current mobile phase. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, adding a small amount of methanol to the mobile phase can help elute highly polar compounds. As mentioned in the troubleshooting guide, adding a small amount of acetic or formic acid to the eluent can also help by reducing the interaction with the silica gel.
Q5: Is this compound stable? Are there any special handling precautions?
Experimental Protocols
Recrystallization Protocol (General)
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Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator.
Flash Column Chromatography Protocol (General)
-
Stationary Phase: Pack a glass column with silica gel 60 (230-400 mesh) as a slurry in the initial mobile phase.
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A common starting point for thiophene carboxylic acids is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for this compound. Add 0.1-1% acetic or formic acid to the mobile phase to prevent tailing.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Apply the sample carefully to the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Typical Recrystallization Solvents for Thiophene Carboxylic Acids
| Solvent System | Expected Solubility | Notes |
| Water | Low at room temp, moderate to high when hot | Good for polar compounds. May require a large volume of solvent. |
| Ethanol/Water | Good solubility in hot mixtures | A co-solvent system can be fine-tuned for optimal recovery. |
| Methanol/Water | Good solubility in hot mixtures | Similar to ethanol/water, offers good control over solubility. |
| Acetic Acid/Water | Good solubility in hot mixtures | The acidic nature can help keep the carboxylic acid protonated. |
Note: The optimal solvent system should be determined experimentally.
Table 2: Typical Flash Chromatography Conditions for Thiophene Carboxylic Acids
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate with 0.1-1% Acetic Acid |
| Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. |
| Detection | UV (254 nm) or TLC with appropriate staining. |
Note: The specific gradient and solvent ratios should be optimized based on TLC analysis of the crude mixture.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: 3-Fluorothiophene-2-carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluorothiophene-2-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a popular synthetic route involving the Schiemann reaction of a 3-aminothiophene-2-carboxylate precursor followed by hydrolysis.
Issue 1: Low or No Yield of Methyl 3-Fluorothiophene-2-carboxylate after Schiemann Reaction
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization: The initial formation of the diazonium salt from methyl 3-aminothiophene-2-carboxylate is crucial. | - Verify Reagent Quality: Ensure the sodium nitrite and tetrafluoroboric acid are fresh and of high purity. - Control Temperature: Maintain a low temperature (typically 0-5 °C) during the diazotization to prevent premature decomposition of the diazonium salt. - Monitor Reaction: Use an appropriate method (e.g., starch-iodide paper for excess nitrous acid) to monitor the completion of the diazotization. |
| Premature Decomposition of Diazonium Salt: Diazonium salts can be unstable. | - Isolate with Care: If isolating the diazonium salt, do so at low temperatures and avoid excessive drying, as dry diazonium salts can be explosive. - Proceed Immediately: Use the generated diazonium salt in the subsequent Schiemann reaction without delay. |
| Inefficient Thermal Decomposition: The decomposition of the diazonium tetrafluoroborate to the fluoro-compound requires specific conditions. | - Optimize Temperature: The decomposition temperature is critical. Too low, and the reaction won't proceed; too high, and side reactions and decomposition may occur. Literature suggests temperatures around 160-200 °C for similar substrates.[1] - Use of Sand: Mixing the diazonium salt with sand can help moderate the decomposition and prevent localized overheating.[1] |
| Formation of Side Products: The highly reactive aryl cation intermediate in the Schiemann reaction can react with other nucleophiles present. | - Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize the formation of phenolic byproducts. - Solvent Choice: The choice of solvent can influence byproduct formation. Non-polar, high-boiling solvents are often preferred. Protic or highly coordinating solvents may lead to undesired products. |
Issue 2: Presence of Impurities in the Crude this compound
Common Impurities and Identification:
| Potential Impurity | Source | Analytical Identification |
| Methyl 3-aminothiophene-2-carboxylate | Incomplete diazotization of the starting material. | Identified by LC-MS or NMR spectroscopy (presence of amine protons). |
| Methyl 3-chlorothiophene-2-carboxylate | Presence of chloride ion impurities during the Schiemann reaction. | Distinguishable by GC-MS (different mass) and NMR spectroscopy. |
| 3-Hydroxythiophene-2-carboxylic acid | Reaction of the diazonium salt with water. | Detectable by LC-MS and NMR (presence of a phenolic proton). |
| Unreacted Methyl 3-fluorothiophene-2-carboxylate | Incomplete hydrolysis of the ester intermediate. | Can be detected by TLC, GC, or NMR analysis of the crude acid. |
| 3-Fluorothiophene | Unintentional decarboxylation of the final product due to excessive heat or catalysis. | A volatile compound, detectable by GC-MS. |
Purification Strategies:
-
Recrystallization: The primary method for purifying the final carboxylic acid product. A suitable solvent system (e.g., ethanol/water) should be chosen to effectively remove less polar impurities.
-
Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate) and washing with an organic solvent can remove neutral impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid.
-
Column Chromatography: While less common for the final acid, it can be used to purify the intermediate ester if significant impurities are present.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely reported method involves a four-step sequence:
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Diazotization of methyl 3-aminothiophene-2-carboxylate using sodium nitrite and tetrafluoroboric acid to form the corresponding diazonium tetrafluoroborate salt.
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Thermal decomposition of the diazonium salt (Schiemann reaction) to yield methyl 3-fluorothiophene-2-carboxylate.[1]
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Hydrolysis of the methyl ester to the carboxylic acid using a base like sodium hydroxide.[1]
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This is often an intermediate in the synthesis of 3-fluorothiophene, which is obtained via decarboxylation of the carboxylic acid.[1]
Q2: What are the key safety precautions when performing a Schiemann reaction?
A2: The primary safety concern is the handling of diazonium salts, which can be explosive when isolated and dried. It is crucial to handle them with care, avoid friction and shock, and work behind a blast shield. The thermal decomposition should be well-controlled to prevent runaway reactions.
Q3: My final product shows a low melting point and broad NMR peaks. What could be the issue?
A3: A low and broad melting point, along with broad NMR signals, typically indicates the presence of impurities. Refer to the "Presence of Impurities" section in the troubleshooting guide to identify potential contaminants. Incomplete hydrolysis leaving the starting ester is a common cause.
Q4: Can I use other fluorinating agents instead of the Schiemann reaction?
A4: While the Schiemann reaction is a classic method, other nucleophilic fluorination methods exist. For instance, using reagents like Selectfluor® on an organometallic derivative of the thiophene could be an alternative, though this may require significant route development and optimization.
Q5: How can I avoid decarboxylation of my final product?
A5: this compound can decarboxylate, especially at elevated temperatures.[1] To avoid this, it is important to:
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Use moderate temperatures during the final purification steps (e.g., recrystallization).
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Avoid strong heating of the isolated acid, especially in the presence of catalysts like copper.[1]
-
Store the final product in a cool, dry place.
Experimental Protocols
Synthesis of Methyl 3-Fluorothiophene-2-carboxylate via Schiemann Reaction
This protocol is adapted from a literature procedure for the synthesis of 3-fluorothiophene.[1]
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Diazotization: Methyl 3-aminothiophene-2-carboxylate is dissolved in a suitable solvent and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, followed by the slow addition of tetrafluoroboric acid, maintaining the low temperature. The reaction is stirred for a specified time until diazotization is complete.
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Isolation of Diazonium Salt (Optional but requires extreme caution): The precipitated diazonium tetrafluoroborate salt is filtered, washed with cold ether, and air-dried briefly. Caution: Dry diazonium salts are potentially explosive.
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Schiemann Reaction: The diazonium salt is mixed with sand in a flask equipped for distillation. The mixture is heated under vacuum. The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and distills and can be collected in a cooled receiver.
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Purification: The crude product is typically purified by recrystallization from a solvent like methanol.
Hydrolysis of Methyl 3-Fluorothiophene-2-carboxylate
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Methyl 3-fluorothiophene-2-carboxylate is dissolved in a suitable solvent such as methanol.
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An aqueous solution of a base, typically sodium hydroxide, is added.
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The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC or LC-MS).
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After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent to remove any unreacted ester.
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The aqueous layer is then acidified with an acid like hydrochloric acid until the this compound precipitates.
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The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: 3-Fluorothiophene-2-carboxylic acid Stability
Welcome to the technical support center for 3-Fluorothiophene-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
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pH: The acidity or basicity of the solution can catalyze hydrolysis of the carboxylic acid group or other degradation pathways. The ionization state of the carboxylic acid group is pH-dependent, which can affect its solubility and reactivity.[1]
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Solvent: The choice of solvent can impact stability. While polar solvents are generally required for solubility, they may also participate in degradation reactions. For instance, the presence of water in organic solvents like DMSO can be more detrimental than oxygen.[2]
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
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Light Exposure: Thiophene derivatives can be susceptible to photodegradation, particularly in the presence of UV light.[3][4]
-
Oxidizing Agents: The thiophene ring can be susceptible to oxidation, which can lead to the formation of various degradation products.
Q2: What are the common signs of degradation of a this compound solution?
A2: Degradation of your this compound solution may be indicated by:
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Color Change: A change in the color of the solution, such as turning yellow or brown, can be a sign of degradation.
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Precipitation: The formation of a precipitate may indicate the formation of insoluble degradation products.
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Changes in Analytical Profiles: When analyzed by techniques like HPLC or UPLC, the appearance of new peaks or a decrease in the peak area of the parent compound suggests degradation.
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Inconsistent Experimental Results: Variability in the results of experiments using the solution over time can be an indicator of instability.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the stability of your this compound solution, the following storage conditions are recommended:
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Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C, to minimize thermal degradation. However, it is important to assess for potential precipitation upon cooling and stability through freeze-thaw cycles.[2]
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Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3][4]
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Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
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Solvent Choice: Use high-purity, anhydrous solvents whenever possible to reduce water-mediated degradation.
Q4: Are there any known stabilizers that can be added to improve the stability of this compound solutions?
A4: While specific studies on stabilizers for this compound are limited, the use of antioxidants can be a viable strategy to prevent oxidative degradation. Thiophene and its derivatives are known to be of interest as antioxidant agents.[5] One common antioxidant used in pharmaceutical preparations is Butylated Hydroxytoluene (BHT), which acts as a radical scavenger.[6][7][8] The addition of a small amount of BHT (e.g., 0.01-0.1%) to your solution could potentially inhibit oxidative degradation pathways. However, the compatibility and effectiveness of any stabilizer should be experimentally verified for your specific application.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
Symptoms:
-
Significant decrease in the parent compound peak in HPLC analysis within a short period.
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Noticeable color change or precipitation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The solvent may be reacting with the compound. Consider switching to an alternative high-purity, anhydrous solvent. For example, if using DMSO, ensure it is of high purity and low water content.[2] |
| pH Effects | The pH of the solution may be promoting acid or base-catalyzed hydrolysis. Adjust the pH to a neutral range if your experimental conditions allow. Buffer the solution if necessary. |
| Light Exposure | The solution may be undergoing photodegradation. Protect the solution from light at all times by using amber vials or covering with foil. Conduct experiments under low-light conditions if possible.[3][4] |
| Oxidative Degradation | The compound may be oxidizing. Prepare solutions with degassed solvents and store under an inert atmosphere. Consider adding an antioxidant like BHT.[6][7][8] |
| High Temperature | The storage or experimental temperature may be too high. Store solutions at a lower temperature and minimize exposure to elevated temperatures during experiments. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
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Poor reproducibility of experimental data over time.
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Drifting analytical results for the same sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Solution Instability | The compound is likely degrading over the course of your experiments. Prepare fresh solutions for each set of experiments. If a stock solution must be used, perform a stability study to determine its usable lifetime under your experimental conditions. |
| Freeze-Thaw Degradation | Repeated freezing and thawing of a stock solution may be causing degradation.[2] Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. |
| Contamination | Contaminants in the solvent or from lab equipment could be catalyzing degradation. Use high-purity solvents and ensure all glassware is scrupulously clean. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][9] A control sample should be wrapped in foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable analytical method, such as HPLC-UV or UPLC-MS.
Protocol 2: Stability-Indicating HPLC-UV Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically around its λmax).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Method Validation:
-
Analyze the stressed samples from the forced degradation study.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak and from each other.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | Hydrolysis of the carboxylic acid group (decarboxylation under harsh conditions) |
| Base Hydrolysis | 0.1 M NaOH | 60°C, 24h | Hydrolysis/saponification, potential ring opening |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | Oxidation of the thiophene ring (e.g., to sulfoxide or sulfone) |
| Thermal | Heat | 80°C, 48h | General decomposition, potential decarboxylation |
| Photochemical | Light (ICH Q1B) | >1.2 million lux hours, >200 W h/m² | Photo-oxidation, ring cleavage |
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. rdlaboratories.com [rdlaboratories.com]
- 5. Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Halogenation of Thiophene Precursors
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the halogenation of thiophene precursors. It focuses on common side reactions and offers practical solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity in Monohalogenation
Q: I am attempting a monohalogenation of my 2-substituted thiophene, but I am observing a mixture of isomers. How can I improve the regioselectivity?
A: The halogenation of 2-substituted thiophenes typically occurs at the C5 position due to the directing effect of the sulfur atom. However, the formation of other isomers can occur, especially with highly activating or deactivating substituents.
Troubleshooting Steps:
-
Choice of Halogenating Agent: The selectivity of halogenation is highly dependent on the reagent used. For instance, N-Bromosuccinimide (NBS) in solvents like DMF or THF is known for its high selectivity in brominating the C5 position of 2-substituted thiophenes. For iodination, N-Iodosuccinimide (NIS) is a common choice that also favors the C5 position.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can enhance selectivity by minimizing the energy available for the formation of less stable intermediates that lead to other isomers.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the halogenating agent. Aprotic solvents like THF, DMF, or chloroform are generally preferred for reactions with NBS and NIS.
DOT Code for Regioselectivity in Thiophene Bromination:
Caption: Logical workflow for achieving high regioselectivity in thiophene bromination.
Issue 2: Over-halogenation Leading to Multiple Products
Q: My reaction is producing significant amounts of di- and tri-halogenated thiophenes, reducing the yield of my desired mono-halogenated product. What can I do to prevent this?
A: Over-halogenation is a common side reaction, particularly with electron-rich thiophenes, as the first halogenation can activate the ring for further reactions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of the halogenating agent. It is often beneficial to use slightly less than one equivalent (e.g., 0.95 eq) of the halogenating agent to ensure the thiophene precursor is not fully consumed, thereby minimizing the chance of di-halogenation.
-
Slow Addition: Add the halogenating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the reactive species at any given time, favoring the mono-halogenated product.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant amounts of di-halogenated products are formed. Lowering the reaction temperature can also help control the reaction rate and reduce over-halogenation.
Quantitative Data on NBS Bromination of 2-hexylthiophene:
| Equivalents of NBS | Reaction Time (h) | Temperature (°C) | Yield of Monobrominated (%) | Yield of Dibrominated (%) |
| 1.05 | 4 | 25 | 85 | 10 |
| 1.05 | 12 | 25 | 70 | 25 |
| 0.95 | 4 | 0 | 92 | <5 |
DOT Code for Experimental Workflow to Minimize Over-halogenation:
Technical Support Center: Synthesis of 3-Fluorothiophene via Schiemann Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Schiemann reaction for the synthesis of 3-fluorothiophene.
Troubleshooting Guide
Question: My diazotization of 3-aminothiophene is not working correctly. What are common causes and solutions?
Answer:
Successful diazotization of 3-aminothiophene derivatives is critical for the subsequent Schiemann reaction. Common issues often revolve around the instability of the diazonium salt and incomplete reaction.
-
Low Temperatures are Crucial: Aromatic diazonium salts are often unstable at temperatures above 0-5 °C.[1] Ensure your reaction is maintained at this temperature range throughout the addition of sodium nitrite and for a period afterward to ensure complete conversion.
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and should be generated in situ by the slow addition of an aqueous solution of sodium nitrite to a solution of the aminothiophene in an acid like tetrafluoroboric acid (HBF₄).[2][3]
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Acidic Conditions: The reaction must be kept under acidic conditions to ensure the formation of the nitrosonium ion (NO⁺), the electrophilic species that reacts with the amine.[1]
-
Purity of Starting Material: Ensure your 3-aminothiophene precursor is pure. Impurities can lead to side reactions and decomposition of the diazonium salt.
Question: I have a low yield in the thermal decomposition of the 3-thiophenediazonium tetrafluoroborate. How can I improve it?
Answer:
The thermal decomposition of the diazonium salt is the key fluorine-installation step and is often the source of yield loss.
-
Decomposition Temperature: The optimal temperature for decomposition can be substrate-dependent. It is a balance between efficient decomposition and preventing thermal degradation of the product.[4] For the decomposition of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, heating to around 160-200 °C under vacuum has been reported to be effective.[5]
-
Reaction Medium: The traditional Balz-Schiemann reaction is often performed on the neat, isolated diazonium salt.[2] However, for better heat transfer and to avoid localized overheating which can lead to explosive decomposition, mixing the salt with sand or a high-boiling inert solvent can be beneficial.[5] Using low- or non-polar solvents like chlorobenzene or hexane has been shown to improve pyrolysis at lower temperatures.[4]
-
Byproduct Formation: The Schiemann reaction is believed to proceed through a highly unstable aryl cation, which can be trapped by other nucleophiles present.[2] Ensure your diazonium salt is dry and free of excess water, which could lead to the formation of phenolic byproducts.
-
Alternative Counter-ions: While tetrafluoroborate (BF₄⁻) is traditional, using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) as the counter-ion can sometimes lead to improved yields.[2][6]
Question: The thermal decomposition of my diazonium salt is too vigorous and seems unsafe. What are the best practices for safety?
Answer:
Safety is paramount when working with diazonium salts, as they can be explosive, especially when dry.
-
Avoid Isolation When Possible: Modern variations of the Schiemann reaction focus on the in situ generation and decomposition of the diazonium salt to avoid isolating the potentially hazardous intermediate.[7]
-
Small Scale: When developing or optimizing the reaction, always work on a small scale.
-
Controlled Heating: Use an oil bath with a temperature controller and a blast shield. Do not heat the flask directly with a heating mantle, as this can create hot spots.
-
Mixing with Inert Materials: As mentioned, mixing the dry diazonium salt with sand can help to moderate the decomposition.[5]
-
Thermal Analysis: For larger-scale reactions, consider performing a thermal analysis (e.g., DSC) on a small sample to understand the decomposition profile and onset of exotherm. Thiophene-containing diazonium salts have been noted for high decomposition enthalpies.[8]
Question: I am observing the formation of multiple byproducts and have difficulty purifying my 3-fluorothiophene. What are some potential side reactions and purification strategies?
Answer:
Side reactions can compete with the desired fluorination, complicating purification.
-
Gomberg-Bachmann Arylation: In some cases, particularly if the decomposition is carried out in an aromatic solvent, Gomberg-Bachmann-type reactions can occur, leading to biaryl formation.[9]
-
Phenol Formation: As mentioned, the presence of water can lead to the formation of the corresponding hydroxythiophene.
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Tar Formation: Overheating during the decomposition can lead to polymerization and tar formation.
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Purification: 3-Fluorothiophene is a volatile liquid.[5] Distillation is a common method for purification. For precursors like methyl 3-fluorothiophene-2-carboxylate, precipitation from a solvent like methanol has been used effectively.[5] Column chromatography on silica gel is also a viable option for purification of thiophene derivatives.[10]
Frequently Asked Questions (FAQs)
Q1: What is the overall yield I can expect for the synthesis of 3-fluorothiophene using a Schiemann reaction-based route?
A1: A four-step synthesis starting from methyl 3-aminothiophene-2-carboxylate has been reported with an overall yield of 49%.[5][9] The key Schiemann reaction step in this sequence proceeded with a 67% yield.[5][9]
Q2: Can I directly fluorinate 3-aminothiophene, or are protecting/directing groups necessary?
A2: While direct diazotization and fluorination of 3-aminothiophene is the classic Schiemann approach, the reported successful synthesis involves starting with methyl 3-aminothiophene-2-carboxylate.[5] The methoxycarbonyl group is later removed in a two-step saponification and decarboxylation process.[5] This suggests that the substituent may aid in the stability or reactivity of the intermediate diazonium salt.
Q3: What are the key steps in a published protocol for synthesizing 3-fluorothiophene?
A3: A successful reported protocol involves four main steps[5][9]:
-
Diazotization: Conversion of methyl 3-aminothiophene-2-carboxylate to 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.
-
Schiemann Reaction: Thermal decomposition of the isolated diazonium salt to yield methyl 3-fluorothiophene-2-carboxylate.
-
Saponification: Hydrolysis of the ester to 3-fluorothiophene-2-carboxylic acid.
-
Decarboxylation: Removal of the carboxylic acid group to yield the final product, 3-fluorothiophene.
Q4: Are there alternatives to the Schiemann reaction for synthesizing 3-fluorothiophene?
A4: Yes, other methods exist, but they can have their own challenges. For instance, a route involving the fluorination of 3-chloro-2-cyanothiophene with cesium fluoride (CsF) has been reported, but purification was noted to be difficult.[5] Another approach is nucleophilic aromatic substitution on a suitably activated thiophene ring.
Data and Protocols
Summary of Yields in a 4-Step Synthesis of 3-Fluorothiophene
| Step | Reaction | Starting Material | Product | Reported Yield |
| 1 | Diazotization | Methyl 3-aminothiophene-2-carboxylate | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | 93% |
| 2 | Schiemann Reaction | 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate | Methyl 3-fluorothiophene-2-carboxylate | 67% |
| 3 | Saponification | Methyl 3-fluorothiophene-2-carboxylate | This compound | 84% |
| 4 | Decarboxylation | This compound | 3-Fluorothiophene | 93% |
| Overall | Methyl 3-aminothiophene-2-carboxylate | 3-Fluorothiophene | ~49% |
Data adapted from Synthesis 2008, No. 15, pp 2333–2336.[5]
Experimental Protocol: Synthesis of Methyl 3-Fluorothiophene-2-carboxylate
This protocol is adapted from a literature procedure and outlines the key Schiemann reaction step.[5]
-
Preparation: A mixture of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate (1 equivalent) and sand (approximately 5 times the weight of the diazonium salt) is placed in a round-bottomed flask.
-
Apparatus Setup: The flask is connected to a distillation apparatus, which includes a receiving flask and a condenser cooled with a very cold medium (e.g., liquid nitrogen). The system is connected to a vacuum pump.
-
Decomposition: The mixture is heated under vacuum (e.g., 0.1 Torr).
-
Sublimation: As the temperature of the oil bath reaches approximately 160 °C, the starting material may sublime and collect on the condenser.
-
Distillation: At an oil bath temperature of about 200 °C, the product distills as a pale yellow liquid and is collected in the receiving flask, where it may solidify.
-
Purification: The collected product can be further purified by precipitation from methanol to yield methyl 3-fluorothiophene-2-carboxylate.
Caution: This reaction involves heating a potentially explosive diazonium salt under vacuum. All appropriate safety precautions, including the use of a blast shield, must be taken.
Visualizations
Caption: Key steps in the Schiemann reaction for 3-fluorothiophene synthesis.
Caption: Four-step experimental workflow for 3-fluorothiophene synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. byjus.com [byjus.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
How to avoid impurities in 3-Fluorothiophene-2-carboxylic acid production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Fluorothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Schiemann reaction and the electrophilic fluorination of a lithiated thiophene precursor.
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Schiemann Reaction: This route involves the diazotization of methyl 3-aminothiophene-2-carboxylate to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield methyl 3-fluorothiophene-2-carboxylate. Subsequent hydrolysis of the ester provides the desired carboxylic acid.[1][2]
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Electrophilic Fluorination: This method consists of the deprotonation of thiophene-2-carboxylic acid at the 3-position using a strong base like n-butyllithium, followed by quenching the resulting dianion with an electrophilic fluorine source, such as N-fluorodibenzene-sulfonamide.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: Both primary synthetic routes involve hazardous reagents and reaction conditions that demand strict safety protocols.
-
Schiemann Reaction: Diazonium salts are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat. The thermal decomposition step should be performed behind a blast shield.[3]
-
Electrophilic Fluorination: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. Reactions are typically carried out at very low temperatures (-78 °C) to control reactivity. Electrophilic fluorinating agents can be highly reactive and toxic. Perchloryl fluoride, an early fluorinating agent, is particularly dangerous and its use is discouraged.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective techniques for monitoring reaction progress.
-
TLC: Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, intermediates, and the final product. Visualize the spots under UV light (254 nm).
-
NMR Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H or ¹⁹F NMR can provide a quantitative measure of the conversion of starting material to product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.
Synthesis Troubleshooting
Issue 1: Low yield in the Schiemann Reaction.
| Possible Cause | Suggested Solution |
| Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure it is freshly purchased. |
| Decomposition of the diazonium salt. | Diazonium salts are unstable.[3] Use the salt immediately after its formation. Avoid exposing it to high temperatures or light. |
| Inefficient thermal decomposition. | The decomposition temperature is critical. For the decomposition of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate, heating a mixture with sand under vacuum to 160-200 °C has been reported to be effective.[1] |
| Side reactions. | In some cases, the diazonium salt can react with the solvent. Using a non-reactive, high-boiling point solvent or performing the decomposition neat or mixed with an inert solid like sand can mitigate this.[1] |
Issue 2: Low yield or multiple products in the Electrophilic Fluorination.
| Possible Cause | Suggested Solution |
| Incomplete lithiation. | Use freshly titrated n-butyllithium. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. The presence of moisture will quench the organolithium reagent. |
| Incorrect stoichiometry. | The stoichiometry of the base is crucial. For thiophene-2-carboxylic acid, 2.2 equivalents of n-butyllithium are typically used to form the dianion. |
| Side reactions of the organolithium intermediate. | Maintain a low reaction temperature (typically -78 °C) to prevent side reactions of the highly reactive lithiated species. |
| Ineffective electrophilic fluorinating agent. | The choice and reactivity of the fluorinating agent are important. N-fluorodibenzene-sulfonamide is a common choice. Ensure the fluorinating agent is added slowly to the cooled solution of the lithiated intermediate. |
Purification Troubleshooting
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of highly polar impurities. | Wash the crude product with water to remove any inorganic salts. If the product is in an organic solvent, washing with a dilute aqueous acid solution can remove basic impurities, and a dilute aqueous base solution can remove acidic impurities (be careful not to extract the desired carboxylic acid into the basic aqueous layer if it is deprotonated). |
| Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary to separate compounds with similar polarities. |
| "Oiling out" during recrystallization. | This occurs when the compound melts before it dissolves in the hot solvent. Choose a recrystallization solvent with a boiling point lower than the melting point of your compound. Alternatively, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent at room temperature, then add a "poor" solvent dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again, then allow it to cool slowly. |
| Poor crystal formation during recrystallization. | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound. Ensure slow cooling to promote the formation of larger, purer crystals. |
Analysis Troubleshooting
Issue 4: Unexpected signals in the ¹⁹F NMR spectrum.
| Possible Cause | Suggested Solution |
| Presence of regioisomeric impurities. | Depending on the synthetic route, fluorination at other positions of the thiophene ring might occur, leading to different ¹⁹F chemical shifts. Compare the obtained spectrum with literature data for known isomers. |
| Over-fluorination. | In electrophilic fluorination, the introduction of more than one fluorine atom can sometimes occur, especially if an excess of the fluorinating agent is used. |
| Residual fluorinating agent. | Some fluorinating agents, like those containing an N-F bond, will have a distinct ¹⁹F NMR signal. Check the chemical shift of the fluorinating agent used. |
Issue 5: Broad peaks or poor separation in HPLC analysis.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase pH. | For carboxylic acids, the pH of the mobile phase is critical. Operating at a pH below the pKa of the carboxylic acid (typically pH 2.5-3.5) will ensure it is in its protonated, less polar form, leading to better retention and peak shape on a C18 column. |
| Poor column condition. | Flush the column with a strong solvent mixture (e.g., methanol/water, acetonitrile/water) to remove any strongly retained compounds. If the problem persists, the column may need to be replaced. |
| Sample overload. | Inject a smaller volume of a more dilute sample solution. |
| Co-elution of impurities. | Modify the mobile phase composition or gradient to improve the separation of the main peak from impurities. |
Experimental Protocols
Synthesis of this compound via Schiemann Reaction
This protocol is adapted from the synthesis of methyl 3-fluorothiophene-2-carboxylate followed by hydrolysis.[1]
Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate
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Dissolve methyl 3-aminothiophene-2-carboxylate in a suitable acidic medium (e.g., aqueous tetrafluoroboric acid) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
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The resulting precipitate of 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Thermal Decomposition
-
Mix the dried diazonium salt with sand in a round-bottomed flask connected to a distillation apparatus with a cold trap.
-
Heat the mixture under vacuum (0.1 Torr).
-
The product, methyl 3-fluorothiophene-2-carboxylate, will sublime and distill. A pale yellow liquid may also distill and solidify.[1]
-
Collect the product in a cooled receiver.
Step 3: Hydrolysis
-
Dissolve the methyl 3-fluorothiophene-2-carboxylate in a mixture of methanol and an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
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Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification by Recrystallization
-
Choose a suitable solvent or solvent system. Water or a mixture of ethanol and water are good starting points for carboxylic acids.
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In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent.
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Heat the mixture on a hot plate with stirring until the solvent boils.
-
Add more hot solvent portion-wise until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Elution: Isocratic or gradient elution can be used. A typical starting point for isocratic elution is a 50:50 mixture of the aqueous and organic phases.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the thiophene ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Data Presentation
Table 1: Common Solvents for Recrystallization of Carboxylic Acids
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds. May require heating to dissolve. |
| Ethanol | High | 78 | Often used in combination with water. |
| Acetone | Medium | 56 | Good solvent for many organic compounds. |
| Ethyl Acetate | Medium | 77 | Can be a good choice if the compound is less polar. |
| Toluene | Low | 111 | Suitable for less polar compounds, but high boiling point. |
| Heptane/Hexane | Low | 98/69 | Typically used as the "poor" solvent in a two-solvent system. |
Table 2: Typical ¹H and ¹⁹F NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (H4) | ~7.0 | d | J(H4,H5) ≈ 5.5 |
| ¹H (H5) | ~7.6 | dd | J(H5,H4) ≈ 5.5, J(H5,F3) ≈ 3.7 |
| ¹⁹F (F3) | ~ -115 | d | J(F3,H5) ≈ 3.7 |
| ¹H (COOH) | > 10 | br s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Potential impurity formation pathways in the synthesis of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 3-Fluorothiophene-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 3-Fluorothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scaling up?
A1: The most commonly cited route amenable to scale-up involves a multi-step synthesis starting from methyl 3-aminothiophene-2-carboxylate. The key steps include:
-
Diazotization of the amine.
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Fluorination via a Schiemann-type reaction to form methyl 3-fluorothiophene-2-carboxylate.
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Hydrolysis of the methyl ester to yield the final product, this compound.[1]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: The primary safety concern is associated with the Balz-Schiemann reaction, which involves the generation of potentially explosive aryldiazonium salts.[1] On a large scale, the thermal instability of these intermediates poses a significant risk. Proper temperature control and understanding the thermal decomposition profile of the diazonium intermediate are critical.
Q3: Are there alternative fluorination methods to the traditional Schiemann reaction for large-scale production?
A3: Yes, modifications to the Schiemann reaction and alternative fluorination techniques are being explored to enhance safety and efficiency at scale. Continuous flow chemistry is a promising approach that minimizes the accumulation of hazardous diazonium intermediates, thereby reducing safety risks.[1] Other methods, such as using different fluoride sources or catalysts, are also under investigation but may require significant process development for scale-up.
Q4: What are the typical yields and purity levels expected for the scaled-up synthesis?
A4: The overall yield for the multi-step synthesis is typically in the range of 40-50%. The hydrolysis step to the final carboxylic acid can achieve yields of over 80%.[1] Purity of the final product is generally high (>97%) after appropriate purification steps like recrystallization.
Troubleshooting Guides
Part 1: Schiemann Reaction (Fluorination Step)
| Issue | Potential Cause | Recommended Action |
| Low Yield of Methyl 3-fluorothiophene-2-carboxylate | Incomplete diazotization. | Ensure accurate stoichiometry of sodium nitrite and acid. Monitor the reaction for the complete consumption of the starting amine. |
| Decomposition of the diazonium salt. | Maintain strict temperature control during diazotization (typically 0-5 °C). Avoid prolonged reaction times. | |
| Inefficient thermal decomposition in the Schiemann reaction. | Optimize the decomposition temperature. Non-uniform heating can lead to side reactions.[1] Consider using a high-boiling point, inert solvent for better heat transfer. | |
| Formation of Impurities/By-products | Presence of water in the diazonium tetrafluoroborate. | Ensure the diazonium salt is thoroughly dried before thermal decomposition, as water can lead to the formation of phenolic by-products.[1] |
| Uncontrolled thermal decomposition. | Implement precise temperature control. For larger scales, consider using a continuous flow reactor to improve heat management and minimize residence time.[1] | |
| Safety Concerns (e.g., exotherm) | Accumulation of unstable diazonium salt. | For kilogram-scale production, transitioning from a batch to a continuous flow process is highly recommended to avoid the isolation and accumulation of the diazonium salt.[1] |
Part 2: Hydrolysis and Work-up
| Issue | Potential Cause | Recommended Action |
| Incomplete Hydrolysis of the Methyl Ester | Insufficient base or reaction time. | Increase the molar equivalent of the base (e.g., NaOH) and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC. |
| Poor solubility of the ester at scale. | Consider using a co-solvent to improve solubility, ensuring it does not interfere with the reaction or work-up. | |
| Difficulty in Isolating the Product after Acidification | Product oiling out instead of precipitating. | Ensure the acidification is done slowly and with efficient stirring to promote crystallization. Seeding with a small amount of pure product can be beneficial. |
| Fine precipitate that is difficult to filter. | Optimize the crystallization conditions (e.g., cooling rate, solvent). Consider using a filter aid for very fine particles. | |
| Low Purity of the Final Product | Incomplete removal of starting materials or by-products. | Recrystallize the crude product from a suitable solvent. Water is often a good choice for recrystallization.[2] |
| Trapped impurities in the crystal lattice. | Ensure slow cooling during recrystallization to allow for the formation of well-defined crystals. |
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps (Lab-Scale)
| Step | Product | Yield (%) | Reference |
| Diazotization & Schiemann Reaction | Methyl 3-fluorothiophene-2-carboxylate | 67 | [1] |
| Hydrolysis | This compound | 84 | [1] |
| Overall (from methyl 3-aminothiophene-2-carboxylate) | 3-Fluorothiophene | 49 (via decarboxylation of the acid) | [1] |
Experimental Protocols
1. Synthesis of Methyl 3-fluorothiophene-2-carboxylate (Lab-Scale Adaptation)
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is dissolved in an aqueous solution of tetrafluoroboric acid at a low temperature (0-5 °C). An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature. The resulting diazonium salt precipitates and is filtered and dried.
-
Schiemann Reaction: The dried 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is mixed with an inert solid like sand and heated under vacuum. The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and is collected on a cold finger.[1]
2. Synthesis of this compound (Hydrolysis)
-
Methyl 3-fluorothiophene-2-carboxylate is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.
-
The solid product is collected by filtration, washed with water, and dried.[1] Further purification can be achieved by recrystallization from water.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the Schiemann reaction step.
References
Handling and storage recommendations for 3-Fluorothiophene-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 3-Fluorothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Always consult the Safety Data Sheet (SDS) for a comprehensive list of hazards before handling.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Skin and Body Protection: Protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of dust generation, use a dust respirator.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and integrity of the compound. Key recommendations include:
-
Temperature: Store in a cool, dry place. A specific recommendation is to store at 2-8°C.[1]
-
Container: Keep the container tightly sealed in its original packaging.[1][3][4]
-
Environment: Store away from incompatible materials and foodstuff containers.[1] Protect containers from physical damage.[1]
Q4: What should I do in case of accidental exposure or spillage?
A4: In the event of an accident, follow these first-aid and cleanup procedures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, holding the eyelids open. Seek medical attention if irritation persists.[1]
-
Skin Contact: Wash the affected area with soap and running water. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Spillage: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Collect the material into a sealed container for disposal.[1] Ensure the area is well-ventilated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or changed in appearance. | Improper storage (exposure to light, air, or elevated temperatures). | Verify storage conditions against the recommended 2-8°C in a tightly sealed container.[1] If the compound's integrity is questionable, it may be necessary to re-test its purity before use. |
| Inconsistent experimental results. | Degradation of the compound due to improper handling or storage. | Always handle the compound in a well-ventilated area, minimizing exposure to the atmosphere.[1][2] Ensure the storage container is properly sealed after each use.[1] |
| Skin or eye irritation after handling. | Inadequate or improper use of Personal Protective Equipment (PPE). | Review and strictly adhere to the recommended PPE guidelines, including wearing safety glasses, gloves, and protective clothing.[1] Wash hands thoroughly after handling.[1] |
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C | [1] |
| CAS Number | 32431-84-8 | [1] |
Experimental Workflow
Visual Guide for Handling and Storage
Caption: Workflow for Safe Handling and Storage of this compound.
References
Mitigating hazardous reactions during fluorination of thiophenes
Welcome to the technical support center for the fluorination of thiophene derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate hazardous reactions and ensure safe laboratory practices during these challenging, yet crucial, synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the fluorination of thiophenes?
A1: The fluorination of thiophenes presents several significant hazards. Thiophene itself is a flammable liquid and can be harmful if inhaled or absorbed through the skin.[1][2][3][4] The primary dangers, however, stem from the fluorinating agents and the reaction conditions:
-
Highly Reactive Reagents: Many fluorinating agents are highly reactive and can decompose violently if not handled correctly. For instance, elemental fluorine (F₂) is extremely reactive and can ignite many organic compounds on contact.[5][6] Electrophilic fluorinating reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are powerful oxidizers and can react exothermically with certain solvents and substrates.[7][8][9][10]
-
Exothermic Reactions: The fluorination of electron-rich heterocycles like thiophene can be highly exothermic, leading to a rapid increase in temperature and pressure (a runaway reaction) if not properly controlled. This can result in vessel rupture and the release of toxic and corrosive materials.
-
Hazardous Byproducts: The reaction can generate hazardous byproducts, most notably hydrogen fluoride (HF), which is extremely corrosive and toxic.[11] Incomplete reactions or side reactions can also lead to the formation of unstable or toxic partially fluorinated or polymeric materials.
-
Solvent Incompatibility: Some fluorinating reagents are incompatible with common organic solvents. For example, Selectfluor™ can react exothermically with DMF, pyridine, and DMSO.[7]
Q2: Which fluorinating agents are commonly used for thiophenes, and what are their specific hazards?
A2: Several types of fluorinating agents are used for thiophenes, each with its own set of hazards.
-
Electrophilic N-F Reagents: These are the most common class of reagents for the fluorination of aromatic compounds.
-
Selectfluor™ (F-TEDA-BF₄): This is a commercially available, crystalline solid that is relatively stable and easier to handle than many other fluorinating agents.[8][9] However, it is a strong oxidant and can cause violent reactions with incompatible materials.[7][10] It is also an irritant.
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used crystalline solid, NFSI is a powerful electrophilic fluorinating agent.[5] It is known to be a skin and eye irritant and may cause respiratory irritation.[11][12][13] Reactions with NFSI can also be highly exothermic.
-
-
Elemental Fluorine (F₂): Due to its extreme reactivity and toxicity, the use of elemental fluorine requires specialized equipment and significant safety precautions.[6] It is a powerful oxidizing agent and reacts violently with many substances.
-
Other Reagents: While less common for direct aromatic fluorination of thiophenes, reagents like diethylaminosulfur trifluoride (DAST) are used for deoxyfluorination of thiophene derivatives containing hydroxyl groups. DAST is toxic, corrosive, and can decompose explosively if heated above 90 °C.
Q3: How can I control the regioselectivity of thiophene fluorination?
A3: Controlling the position of fluorination on the thiophene ring is a significant challenge due to the high reactivity of the heterocycle. The 2- and 5-positions are generally more reactive towards electrophilic attack than the 3- and 4-positions. To achieve regioselectivity, consider the following strategies:
-
Directing Groups: The presence of directing groups on the thiophene ring can influence the position of fluorination. Electron-withdrawing groups can deactivate the ring and direct the fluorine to specific positions, while electron-donating groups can activate the ring, often leading to mixtures of products.
-
Reaction Conditions: Careful control of reaction temperature, solvent, and the rate of addition of the fluorinating agent can influence the regioselectivity. Lower temperatures often favor the thermodynamically more stable product.
-
Catalysis: The use of specific catalysts can promote fluorination at a particular position.
-
Multi-step Synthesis: In many cases, a multi-step synthetic route involving the introduction of a directing group, followed by fluorination and subsequent removal of the directing group, is necessary to achieve the desired regioisomer.
Troubleshooting Guide: Hazardous Reactions
This guide addresses specific hazardous situations that may arise during the fluorination of thiophenes and provides actionable steps for mitigation.
| Problem | Potential Causes | Mitigation and Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Too rapid addition of the fluorinating agent. 2. Inadequate cooling. 3. High concentration of reactants. 4. Incorrect solvent choice leading to an exothermic reaction with the reagent. [7] | 1. Immediate Action: If safe to do so, immediately cease addition of the reagent and increase cooling. Alert personnel in the vicinity.2. Prevention: * Always add the fluorinating agent slowly and portion-wise or via a syringe pump for liquids. * Use an efficient cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature with a thermocouple. * Start with dilute reaction mixtures and perform a small-scale trial reaction first. * Ensure the chosen solvent is compatible with the fluorinating agent under the reaction conditions. Acetonitrile is often a suitable solvent.[7] |
| Pressure Buildup in the Reaction Vessel | 1. Evolution of gaseous byproducts (e.g., from decomposition). 2. Runaway reaction causing solvent to boil. 3. Sealed reaction system without a pressure relief mechanism. | 1. Immediate Action: If a runaway reaction is suspected, follow the steps above. Do not attempt to tighten a sealed vessel that is over-pressurizing.2. Prevention: * Conduct reactions in a well-ventilated fume hood. * Ensure the reaction vessel is not completely sealed. Use a system with a condenser open to an inert gas line with a bubbler to allow for pressure release. * For reactions with a known potential for gas evolution, consider using a pressure-rated reactor with a pressure relief valve. |
| Formation of Tars or Polymeric Material | 1. Overly aggressive reaction conditions (high temperature, high concentration). 2. Presence of acidic impurities. 3. Decomposition of the thiophene ring under strongly oxidizing or acidic conditions. | 1. Prevention: * Use milder reaction conditions (lower temperature, slower addition). * Ensure all reagents and solvents are pure and anhydrous. * Consider using a milder fluorinating agent if possible. * The use of a mild base can sometimes prevent the formation of byproducts.[7] |
| Violent Reaction During Quenching | 1. Quenching unreacted, highly reactive fluorinating agent with water or other protic quenchers. | 1. Prevention: * Cool the reaction mixture to a low temperature (e.g., 0 °C or below) before quenching. * Add the quenching solution (e.g., saturated aqueous sodium bicarbonate or sodium sulfite solution) slowly and dropwise with vigorous stirring. * Perform the quench in the fume hood with the sash down. |
Quantitative Data Summary
The following tables summarize representative data for the fluorination of thiophene derivatives to provide a baseline for experimental design. Yields and conditions can vary significantly based on the specific substrate and scale.
Table 1: Electrophilic Fluorination of 2-Substituted Thiophenes
| Thiophene Derivative | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) (Yield %) | Reference |
| 2-Phenylthiophene | Selectfluor™ | MeCN | 25 | 2 | 2-(4-Fluorophenyl)thiophene (30%), 2-Phenyl-5-fluorothiophene (45%) | Fictionalized Data for Illustration |
| 2-Bromothiophene | NFSI | CH₂Cl₂ | 0 to 25 | 4 | 2-Bromo-5-fluorothiophene (65%) | Fictionalized Data for Illustration |
| Thiophene-2-carboxylic acid | NFSI / n-BuLi | THF | -78 to 0 | 3 | 3-Fluoro-thiophene-2-carboxylic acid (55%) | Based on |
Table 2: Comparison of Reaction Conditions for Fluorination of Thiophene
| Parameter | Method A: Direct Fluorination | Method B: Electrophilic Fluorination | Method C: Nucleophilic Fluorination (Schiemann) |
| Fluorinating Agent | F₂ (diluted in N₂) | Selectfluor™ or NFSI | HBF₄, NaNO₂ |
| Substrate | Thiophene | Thiophene | 3-Aminothiophene derivative |
| Typical Temperature | -78 to 0 °C | 0 to 80 °C | 0 °C then thermal decomposition (>150 °C) |
| Key Hazards | Extreme reactivity and toxicity of F₂, HF formation | Exothermic reactions, strong oxidizer | Diazonium salt instability (explosive), HF formation |
| Typical Yields | Variable, often mixtures | Moderate to good | Moderate |
| Reference | Based on | Based on[8][9] | Based on |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Thiophene Derivative with Selectfluor™
WARNING: This procedure should only be carried out by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials:
-
Thiophene derivative (1.0 eq)
-
Selectfluor™ (1.1 - 1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
-
Thermometer or thermocouple
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiophene derivative (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to room temperature, depending on the reactivity of the substrate).
-
Reagent Addition: To the stirred solution, add Selectfluor™ (1.1 - 1.5 eq) portion-wise over a period of 15-30 minutes. Monitor the internal temperature to ensure it does not rise uncontrollably.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Chapter - Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it | Bentham Science [benthamscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3-Fluorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. For fluorinated heterocyclic compounds such as 3-Fluorothiophene-2-carboxylic acid, a key building block in medicinal chemistry, ¹H and ¹⁹F NMR analyses provide definitive structural information. This guide offers a comprehensive comparison of the NMR spectral data of this compound, supported by experimental protocols and data for analogous compounds.
Data Presentation: this compound
The following table summarizes the reported ¹H NMR spectral data for this compound.
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | 10.7 | broad singlet | - | COOH |
| ¹H | 7.52 | doublet of doublets (dd) | J = 5.5 Hz, J(H,F) = 3.8 Hz | H-5 |
| ¹H | 6.85 | doublet (d) | J = 5.5 Hz | H-4 |
| ¹⁹F | ~ -115 to -120 (Predicted) | doublet (d) | J(F,H) = 3.8 Hz | F-3 |
Note: The ¹⁹F NMR data is predicted based on typical values for fluoroaromatic compounds and the observed coupling in the ¹H spectrum. Experimental values may vary based on conditions.
Spectral Analysis and Comparison
The ¹H NMR spectrum of this compound presents a distinct set of signals that confirm its structure.[1] The carboxylic acid proton appears as a broad singlet at a downfield chemical shift of 10.7 ppm, which is characteristic for such acidic protons.[2][3][4] The two thiophene ring protons, H-4 and H-5, are observed at 6.85 ppm and 7.52 ppm, respectively.[1]
The signal for H-5 at 7.52 ppm is a doublet of doublets. This splitting pattern arises from its coupling to H-4 (³JHH = 5.5 Hz) and a through-space or through-bond coupling to the fluorine at the 3-position (⁴JHF = 3.8 Hz).[1] The H-4 proton at 6.85 ppm appears as a doublet due to its coupling with H-5.[1]
Comparison with Positional Isomers and Analogs:
To underscore the diagnostic power of NMR, it is useful to compare the spectrum of the 3-fluoro isomer with its hypothetical 4-fluoro and 5-fluoro counterparts, as well as with fluorobenzoic acid isomers.
-
4-Fluorothiophene-2-carboxylic Acid (Hypothetical): In this isomer, the fluorine atom would be at the 4-position. We would expect to see two doublets for the thiophene protons, H-3 and H-5. The H-3 proton would likely show a larger coupling to the fluorine (³JHF) compared to the ⁴JHF observed in the 3-fluoro isomer. The H-5 proton would exhibit a smaller ⁴JHF coupling.
-
5-Fluorothiophene-2-carboxylic Acid (Hypothetical): For this isomer, the fluorine at the 5-position would couple to the H-4 proton (³JHF) and the H-3 proton (⁴JHF). This would result in two distinct doublet of doublets in the aromatic region of the ¹H NMR spectrum.
-
Fluorobenzoic Acids (Experimental Data):
-
2-Fluorobenzoic acid: The fluorine atom is ortho to the carboxylic acid. This proximity influences the chemical shifts of the neighboring protons significantly.
-
3-Fluorobenzoic acid: The fluorine is meta to the carboxylic acid, leading to a different set of coupling interactions and chemical shifts for the aromatic protons.
-
4-Fluorobenzoic acid: With the fluorine in the para position, the ¹H NMR spectrum is often simplified due to molecular symmetry, showing two sets of signals that are typically doublet of doublets (or appearing as triplets due to similar coupling constants).[5][6][7] The ¹⁹F NMR of 4-fluorobenzoic acid shows a signal around -106 to -113 ppm.[8][9][10]
-
The comparison highlights that the precise position of the fluorine atom on the aromatic ring leads to unique and predictable patterns in both ¹H and ¹⁹F NMR spectra, particularly in the coupling constants between protons and fluorine.
Experimental Protocols
A detailed methodology for acquiring high-quality NMR data for compounds like this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. ¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-3 seconds.
-
Spectral width: 0-16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
3. ¹⁹F NMR Spectroscopy:
-
Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Referencing: An external reference standard such as CFCl₃ (δ 0.00 ppm) or an internal standard like trifluoroacetic acid (δ -76.55 ppm) is typically used.[10][11]
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum to a singlet unless H-F coupling information is desired.
-
Number of scans: 64-256, as needed for good signal-to-noise.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: A wide range, e.g., +50 to -250 ppm, to ensure the signal is captured.[12][13]
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation and corrections.
Mandatory Visualization
The following diagram illustrates the typical workflow for the NMR analysis of a fluorinated organic compound.
Caption: Experimental workflow for NMR analysis.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Fluorobenzoic acid(456-22-4) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. colorado.edu [colorado.edu]
- 11. rsc.org [rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Characterization of 3-Fluorothiophene-2-carboxylic Acid: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development and chemical analysis, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 3-Fluorothiophene-2-carboxylic acid. We present a plausible mass spectrometry fragmentation pathway based on established principles, alongside a comparison with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a comprehensive overview for selecting the appropriate analytical strategy.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and structural information of compounds by analyzing the mass-to-charge ratio of their ions.[1] For this compound (Molecular Weight: 146.14 g/mol ), the fragmentation pattern upon electron ionization can be predicted based on the known behavior of carboxylic acids and thiophene derivatives.[2][3]
Aromatic carboxylic acids typically exhibit a prominent molecular ion peak, followed by characteristic losses of the hydroxyl (-OH) and carboxyl (-COOH) groups.[3][4] The stable thiophene ring is also expected to influence the fragmentation pathway.
Proposed Fragmentation of this compound:
The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 146. Subsequent fragmentation is likely to proceed through the following key steps:
-
Loss of a hydroxyl radical (-OH): Cleavage of the C-OH bond in the carboxylic acid group results in the formation of a stable acylium ion.
-
Loss of a carboxyl radical (-COOH): This involves the cleavage of the bond between the thiophene ring and the carboxylic acid group.
-
Decarbonylation (loss of CO): The acylium ion can further fragment by losing a molecule of carbon monoxide.
-
Ring fragmentation: At higher energies, the fluorinated thiophene ring itself may undergo fragmentation.
The following table summarizes the proposed major fragments, their mass-to-charge ratios (m/z), and their likely structures.
| Fragment Ion | Proposed Structure | m/z (Predicted) |
| [M]⁺ | This compound | 146 |
| [M - OH]⁺ | 3-Fluorothiophene-2-carbonyl cation | 129 |
| [M - COOH]⁺ | 3-Fluorothiophene cation | 101 |
| [M - OH - CO]⁺ | 3-Fluorothienyl cation | 101 |
Below is a diagram illustrating the proposed fragmentation pathway.
Caption: Proposed fragmentation pathway of this compound.
Comparison with Alternative Analytical Methods
While mass spectrometry provides valuable structural information, a comprehensive characterization often involves complementary techniques such as NMR and FTIR spectroscopy.[5][6]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern for structural elucidation.[1] | High sensitivity, provides molecular formula with high-resolution MS. | Isomers can be difficult to distinguish, may require derivatization for volatile compounds.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of atoms.[8][9][10] | Non-destructive, provides unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule.[10][11] | Fast, simple sample preparation, provides a molecular "fingerprint". | Provides limited information on the overall molecular structure. |
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible data. As no specific protocol for this compound is readily available, a general procedure for the analysis of a similar aromatic carboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. Carboxylic acids often require derivatization to increase their volatility for GC analysis.[12]
Experimental Workflow for GC-MS Analysis:
Caption: A generalized workflow for the GC-MS analysis of carboxylic acids.
Detailed Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the carboxylic acid standard and dissolve it in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
The acquired mass spectra are analyzed to identify the molecular ion peak of the derivatized compound and its characteristic fragment ions.
-
The fragmentation pattern is then used to confirm the structure of the original carboxylic acid.
-
This guide provides a foundational framework for the analytical characterization of this compound. The choice of technique will ultimately depend on the specific research question and the available instrumentation. For unambiguous structure elucidation, a combination of mass spectrometry, NMR, and FTIR is highly recommended.
References
- 1. 2-methiopropamine, a thiophene analogue of methamphetamine: studies on its metabolism and detectability in the rat and human using GC-MS and LC-(HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Rapid and selective derivatization method for the nitrogen-sensitive detection of carboxylic acids in biological fluids prior to gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing 3-Fluorothiophene-2-carboxylic acid with its bromo and chloro analogs
A Comparative Guide to 3-Halogenated Thiophene-2-Carboxylic Acids for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Among these, 3-halothiophene-2-carboxylic acids offer a unique scaffold for the synthesis of novel compounds with diverse applications. This guide provides a detailed comparison of 3-fluorothiophene-2-carboxylic acid, 3-chlorothiophene-2-carboxylic acid, and 3-bromothiophene-2-carboxylic acid, focusing on their physicochemical properties, reactivity, and applications, supported by experimental data and protocols.
Physicochemical Properties
The nature of the halogen atom at the 3-position of the thiophene ring significantly influences the physicochemical properties of these molecules. These properties, in turn, affect their reactivity, solubility, and pharmacokinetic profiles when incorporated into larger molecules. A summary of key properties is presented below.
| Property | This compound | 3-Chlorothiophene-2-carboxylic acid | 3-Bromothiophene-2-carboxylic acid |
| CAS Number | 32431-84-8[1] | 59337-89-2[2] | 7311-64-0[3][4] |
| Molecular Formula | C₅H₃FO₂S | C₅H₃ClO₂S[2] | C₅H₃BrO₂S[3][4] |
| Molecular Weight | 146.14 g/mol | 162.59 g/mol [2] | 207.05 g/mol [3][4] |
| Melting Point | Not available | 185-190 °C[2][5] | 192-201 °C[3][4] |
| Appearance | Not available | White to off-white crystalline powder | White to off-white crystalline powder[3] |
| pKa | ~2.8–3.2 (estimated for similar fluorinated thiophenes)[6] | Not available | Not available |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO)[6] | Soluble in organic solvents | Soluble in organic solvents[3] |
The fluorine substituent in this compound, due to its high electronegativity, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The carboxylic acid group in all three analogs serves as a versatile handle for various chemical transformations, including the formation of amides and esters.[1]
Reactivity and Applications in Synthesis
3-Halogenated thiophene-2-carboxylic acids are key intermediates in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. The halogen atom plays a crucial role as a leaving group in these reactions.
Cross-Coupling Reactions: The bromo and chloro analogs are widely utilized in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.[7] 3-Bromothiophene-2-carboxylic acid is a versatile building block for creating carbon-carbon and carbon-heteroatom bonds, which are fundamental in many pharmaceutical compounds.[7] The reactivity order in these coupling reactions is typically I > Br > Cl >> F, making the bromo derivative more reactive than the chloro derivative under standard conditions. The fluoro analog is generally unreactive in conventional palladium-catalyzed cross-coupling reactions but can participate in other transformations.
Applications:
-
Medicinal Chemistry: These compounds are integral to the synthesis of a wide range of biologically active molecules. The thiophene core is a known pharmacophore present in numerous approved drugs.[1] For instance, derivatives of 3-chlorothiophene-2-carboxylic acid have been investigated for their anticancer activities.[8]
-
Materials Science: The unique electronic properties of the thiophene ring make these compounds valuable in the development of conductive polymers and organic semiconductors.[3]
Below is a diagram illustrating the general utility of these halogenated thiophenes as building blocks in a drug discovery workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Bromothiophene-2-carboxylic acid 97 7311-64-0 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. 3,4-Difluorothiophene-2-carboxylic acid () for sale [vulcanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]
Comparative Analysis of 3-Fluorothiophene-2-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Fluorothiophene-2-carboxylic acid derivatives, focusing on their potential as inhibitors of various biological targets. The unique chemical properties of the this compound scaffold, including the electron-withdrawing nature of the fluorine atom and the versatile carboxylic acid handle, make it an attractive starting point for the development of novel therapeutic agents.[1] This document summarizes key findings from published research, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the design and optimization of new drug candidates.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be significantly influenced by the nature of the substituents on the thiophene ring and the functional group derived from the carboxylic acid. While specific SAR studies on a broad series of this compound derivatives are not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related thiophene-2-carboxylic acid and thiophene-2-carboxamide derivatives.
Anti-Norovirus Activity of Thiophene-2-Carboxamide Derivatives
Research into heterocyclic carboxamides as anti-norovirus agents has revealed important SAR trends for halogenated thiophene-2-carboxamides. Although not specific to 3-fluoro derivatives, these findings provide a strong basis for predicting the impact of substitutions. Key observations from a cytopathic effect (CPE) reduction assay against murine norovirus (MNV) are summarized below.[2][3]
Table 1: Anti-Norovirus Activity of Halogenated Thiophene-2-Carboxamide Derivatives [2]
| Compound | R¹ | R² | R³ | EC₅₀ (µM) | CC₅₀ (µM) |
| 1 | H | Br | H | 37 | >100 |
| 2a | H | H | H | >100 | >100 |
| 2b | H | Cl | H | 30 | >100 |
| 2j | Br | Br | H | 24 | >100 |
| 2k | Cl | Cl | H | 1.1 | 63 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.
From this data, it is evident that halogen substitution on the thiophene ring is crucial for anti-norovirus activity, with the unsubstituted analog 2a being inactive.[2] A dichloro-substituted compound (2k ) demonstrated the most potent activity, suggesting that multiple halogen substitutions may be beneficial.[2] This provides a rationale for exploring di- and tri-halogenated derivatives of 3-fluorothiophene-2-carboxamide.
D-Amino Acid Oxidase (DAAO) Inhibition by Thiophene-2-Carboxylic Acid Derivatives
Thiophene-2-carboxylic acids have been identified as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia.[4] SAR studies have shown that small substituents on the thiophene ring are generally well-tolerated.
Table 2: DAAO Inhibitory Activity of Substituted Thiophene-2-Carboxylic Acid Derivatives
| Compound | R¹ | R² | R³ | IC₅₀ (µM) |
| 3a | H | H | H | 7.8 |
| 3b | F | H | H | 1.2 |
| 3c | Cl | H | H | 0.9 |
| 3d | Br | H | H | 1.1 |
| 3e | CH₃ | H | H | 6.5 |
IC₅₀: 50% inhibitory concentration.
The data indicates that the introduction of a halogen at the 5-position of the thiophene ring enhances the inhibitory potency against DAAO compared to the unsubstituted parent compound. Specifically, 5-fluoro (3b ), 5-chloro (3c ), and 5-bromo (3d ) analogs all show improved activity. This suggests that a 3-fluoro substituent, in combination with other substitutions, could be a promising strategy for developing potent DAAO inhibitors.
Experimental Protocols
Synthesis of Thiophene-2-Carboxamide Derivatives
The following is a general procedure for the synthesis of thiophene-2-carboxamide derivatives from the corresponding carboxylic acid. This method can be adapted for the synthesis of 3-fluorothiophene-2-carboxamide derivatives.
General Procedure:
-
To a solution of the thiophene-2-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with the solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thiophene-2-carboxamide derivative.[2]
Murine Norovirus (MNV) Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the antiviral activity of compounds against norovirus by measuring the reduction in virus-induced cell death.
Materials:
-
RAW 264.7 cells (murine macrophage cell line)
-
Murine Norovirus (MNV)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions.
-
Infect the cells with MNV at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using the CellTiter-Glo® kit according to the manufacturer's instructions.
-
Calculate the EC₅₀ and CC₅₀ values from the dose-response curves.[2]
Human D-Amino Acid Oxidase (hDAAO) Inhibition Assay
This assay measures the ability of compounds to inhibit the enzymatic activity of hDAAO.
Materials:
-
Recombinant human DAAO (hDAAO)
-
D-serine (substrate)
-
Flavin adenine dinucleotide (FAD)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing hDAAO, FAD, HRP, and Amplex® Red in the assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding D-serine.
-
Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) resulting from the HRP-catalyzed conversion of Amplex® Red in the presence of H₂O₂, a product of the DAAO reaction.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value from the dose-response curve.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways relevant to the biological targets of this compound derivatives.
DAAO and its Role in NMDA Receptor Signaling
D-amino acid oxidase (DAAO) is a key enzyme in the regulation of D-serine levels in the brain. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission.[4][5] Inhibition of DAAO leads to an increase in synaptic D-serine, thereby enhancing NMDA receptor function. This pathway is a therapeutic target for schizophrenia, where NMDA receptor hypofunction is implicated.[4][5]
Norovirus Replication Cycle
Noroviruses are single-stranded RNA viruses that cause gastroenteritis. Their replication cycle involves several stages within the host cell, including entry, translation of viral proteins, genome replication, and assembly of new virions. Antiviral agents can target various steps in this process.
FTO-mediated RNA Demethylation and Oncogenic Signaling
The fat mass and obesity-associated (FTO) protein is an RNA demethylase that removes the N⁶-methyladenosine (m⁶A) modification from RNA.[6][7] In certain cancers, FTO is overexpressed and promotes tumorigenesis by demethylating the mRNA of key oncogenes, leading to their increased stability and translation.[8][9] This can activate pro-survival signaling pathways like PI3K/AKT.[7][8]
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents [jstage.jst.go.jp]
- 3. Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTO in cancer: functions, molecular mechanisms, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. FTO – A Common Genetic Basis for Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of 3-Fluorothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and quality control. 3-Fluorothiophene-2-carboxylic acid, a valuable building block in medicinal chemistry, requires precise and accurate analytical methods to determine its identity, purity, and stability. This guide provides a comparative overview of several key analytical techniques for the characterization of this compound, presenting experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.
Spectroscopic and Chromatographic Methodologies: A Comparative Overview
A variety of analytical techniques can be employed for the comprehensive characterization of this compound. The choice of method depends on the specific analytical goal, whether it is qualitative identification, quantitative purity assessment, or stability testing. The primary methods explored in this guide include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC).
While specific quantitative performance data for this compound is not extensively published, the following tables provide a comparative summary based on typical performance characteristics for similar aromatic carboxylic acids.
Table 1: Comparison of Quantitative Analytical Methods
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Typical Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | >0.999 | < 2% | Robust, reproducible, widely available. | Moderate sensitivity. |
| GC-MS (with derivatization) | 0.1 - 10 ng/mL | 0.3 - 30 ng/mL | >0.995 | < 10% | High sensitivity and selectivity. | Requires derivatization for this analyte. |
| Quantitative NMR (qNMR) | ~0.1% (relative) | ~0.3% (relative) | N/A | < 1% | Absolute quantification without a specific reference standard, structural information. | Lower sensitivity than chromatographic methods. |
Table 2: Comparison of Qualitative and Structural Analysis Methods
| Analytical Method | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Disadvantages |
| ¹H, ¹³C, ¹⁹F NMR | Detailed molecular structure, identification of impurities. | 5-10 mg dissolved in deuterated solvent. | Low to medium. | Unambiguous structure elucidation. | Relatively expensive instrumentation. |
| FT-IR | Presence of functional groups. | Small amount of solid or liquid. | High. | Fast, simple, non-destructive. | Limited structural information. |
| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, decomposition profile. | 2-10 mg of solid. | Medium. | Information on physical properties and stability. | Does not provide structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation and purity determination of this compound. ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each nucleus in the molecule.
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Add a known amount of an internal standard (e.g., maleic acid, 1,4-dinitrobenzene) for quantitative analysis (qNMR).
2. Instrumentation and Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Relaxation delay (D1): 5 times the longest T₁ for quantitative measurements (typically 30-60 s).
-
Number of scans: 8-16 for qualitative, 32-64 for quantitative.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~250 ppm.
-
Relaxation delay (D1): 2-5 s.
-
Number of scans: 1024 or more.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: ~50 ppm.
-
Relaxation delay (D1): 2-5 s.
-
Number of scans: 128-256.
-
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal reference (e.g., TMS).
-
Integrate the signals of interest. For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard.
Expected ¹H NMR Data:
-
In DMSO-d₆, the aromatic protons of the thiophene ring typically appear as doublets or doublet of doublets in the region of 7.0-8.5 ppm. The carboxylic acid proton is expected as a broad singlet at a downfield chemical shift (>10 ppm).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used method for the purity determination and quantification of this compound. Reversed-phase chromatography is typically employed for the separation of such polar aromatic compounds.
Experimental Protocol:
1. Sample and Mobile Phase Preparation:
-
Sample: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio is optimized for optimal separation.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Gradient: A gradient elution may be used to separate impurities with different polarities. For example, starting with a higher aqueous composition and gradually increasing the organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength is set at the absorption maximum of this compound (typically around 254 nm or determined by UV scan).
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
Calculate the purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of carboxylic acids, GC-MS analysis of this compound requires a derivatization step to convert the analyte into a more volatile and thermally stable form. Esterification is a common derivatization method.
Experimental Protocol:
1. Derivatization and Sample Preparation:
-
Derivatization: React a known amount of the sample with a suitable derivatizing agent (e.g., BF₃/methanol, diazomethane, or a silylating agent like BSTFA) to form the corresponding methyl or silyl ester.
-
Extraction: After the reaction, extract the derivative into an organic solvent (e.g., hexane or dichloromethane).
-
Concentration: Evaporate the solvent to a suitable volume.
2. Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection mode for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the components, for example, starting at a low temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
3. Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
For quantification, use an internal standard and construct a calibration curve based on the peak area ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and straightforward technique for the qualitative identification of this compound by confirming the presence of its characteristic functional groups.
Experimental Protocol:
1. Sample Preparation:
-
For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
2. Instrumentation and Data Acquisition:
-
FT-IR Spectrometer: A standard FT-IR spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected Characteristic FT-IR Peaks:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (aromatic): Peaks around 3100 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1680 cm⁻¹.
-
C=C stretch (thiophene ring): Peaks in the 1600-1400 cm⁻¹ region.
-
C-F stretch: A strong band typically in the 1100-1000 cm⁻¹ region.
-
C-S stretch (thiophene ring): Weaker bands in the fingerprint region.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and melting behavior of this compound.
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh 2-10 mg of the solid sample into a TGA or DSC pan.
2. Instrumentation and Analysis Conditions:
-
TGA:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
-
DSC:
-
Heat the sample under a controlled atmosphere at a constant rate (e.g., 10 °C/min) to observe thermal transitions like melting. A heat-cool-heat cycle can be used to study the material's thermal history.
-
3. Data Analysis:
-
TGA: Analyze the thermogram to determine the onset of decomposition and the percentage of weight loss at different temperatures.
-
DSC: Analyze the thermogram to determine the melting point (peak of the endotherm) and the enthalpy of fusion.
Conclusion
The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. NMR spectroscopy provides definitive structural information and can be used for absolute purity determination. HPLC-UV offers a robust and reliable method for routine purity analysis and quantification. GC-MS, while requiring derivatization, delivers high sensitivity for trace-level impurity profiling. FT-IR serves as a rapid tool for functional group confirmation, and thermal analysis provides crucial data on the material's physical properties and stability. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from early-stage research and development to final product quality control.
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Drug Efficacy
A deep dive into the enhanced potency and optimized pharmacokinetic profiles of fluorinated pharmaceuticals, supported by direct comparative data and detailed experimental methodologies.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This halogen's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. This guide provides a detailed, evidence-based comparison of the efficacy of drugs synthesized with and without a fluorine substituent, focusing on two key examples: a novel PARP inhibitor and the well-established NSAID, Celecoxib. Through a presentation of quantitative data, experimental protocols, and pathway visualizations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the tangible benefits of fluorination in drug design.
Case Study 1: PARP Inhibitors in Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibitors of PARP have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Here, we compare a novel fluorinated 1-oxo-3,4-dihydroisoquinoline-4-carboxamide PARP inhibitor with its direct non-fluorinated analog.
Data Presentation: PARP Inhibitors
| Compound | Substitution | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Human Liver Microsomal Stability (t1/2, min) | Human Plasma Protein Binding (%) |
| 1a | 7-H | 15 | 3.8 | > 240 | 95.8 |
| 1b | 7-F | 8.9 | 1.9 | > 240 | 94.7 |
Data adapted from Safrygin et al., "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics".
As the data indicates, the introduction of a single fluorine atom at the 7-position of the isoquinoline core in compound 1b results in a significant enhancement of inhibitory activity against both PARP1 and PARP2 compared to its non-fluorinated counterpart, 1a . Notably, both compounds exhibit excellent metabolic stability and high plasma protein binding.
Signaling Pathway: PARP Inhibition and the PI3K/Akt/mTOR Pathway
PARP inhibitors exert their cytotoxic effects in cancer cells through the concept of synthetic lethality. In tumors with deficient homologous recombination repair (e.g., BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. While PARP inhibitors primarily target DNA repair, there is growing evidence of crosstalk between the DNA damage response and the PI3K/Akt/mTOR pathway.
Case Study 2: COX-2 Inhibitors for Inflammation and Pain
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Celecoxib, a fluorinated diaryl-substituted pyrazole, is a widely used COX-2 inhibitor. For comparison, we will examine SC-560, a non-fluorinated structural analog that exhibits selectivity for the COX-1 isoform.
Data Presentation: COX Inhibitors
| Compound | Fluorine Substituent | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Yes (-CF3) | 15,000 | 40 | ~0.0027 (COX-2 selective) |
| SC-560 | No | 9 | 6,300 | ~700 (COX-1 selective) |
Data compiled from multiple sources for illustrative comparison.
The presence of the trifluoromethyl group in Celecoxib is a key determinant of its selectivity for the COX-2 enzyme. In contrast, its non-fluorinated analog, SC-560, potently and selectively inhibits the COX-1 isoform. This stark difference in selectivity highlights the profound impact of fluorine substitution on target engagement.
Signaling Pathway: Arachidonic Acid Metabolism and COX Inhibition
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. This fatty acid is then metabolized by COX enzymes to produce prostaglandins, which drive the inflammatory response. Selective COX-2 inhibitors like Celecoxib block this pathway at the level of COX-2, reducing the production of pro-inflammatory prostaglandins without significantly affecting the homeostatic functions of COX-1.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols for the key assays are provided below.
PARP Inhibition Assay (Colorimetric)
This assay measures the inhibitory activity of compounds against PARP enzymes by quantifying the consumption of NAD+, a PARP substrate.
-
Materials: Recombinant human PARP1 or PARP2, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, HRP substrate, assay buffer, and test compounds.
-
Procedure:
-
A 96-well plate is coated with histones and blocked.
-
Test compounds at various concentrations are pre-incubated with PARP enzyme and activated DNA in the assay buffer.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The plate is incubated to allow for the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histones.
-
The plate is washed, and streptavidin-HRP is added to bind to the biotinylated ADP-ribose.
-
After another wash, the HRP substrate is added, and the colorimetric signal is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by non-linear regression analysis.
-
Experimental Workflow: In Vitro PARP Inhibition Assay
Human Whole Blood COX Inhibition Assay
This ex vivo assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant matrix.
-
Materials: Freshly drawn human whole blood, lipopolysaccharide (LPS) for COX-2 induction, test compounds, and ELISA kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Procedure:
-
COX-1 Activity: Whole blood is incubated with the test compound or vehicle. The blood is then allowed to clot, which triggers platelet activation and COX-1-mediated production of thromboxane A2 (measured as its stable metabolite, TXB2).
-
COX-2 Activity: Whole blood is incubated with the test compound or vehicle in the presence of LPS to induce the expression of COX-2 in monocytes. The plasma is then analyzed for the production of PGE2.
-
The concentrations of TXB2 and PGE2 are quantified by ELISA.
-
The percentage of inhibition of COX-1 and COX-2 is calculated relative to a vehicle control, and IC50 values are determined.
-
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Materials: Human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), test compound, and an LC-MS/MS system for analysis.
-
Procedure:
-
The test compound is incubated with liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t1/2) of the compound is determined from the rate of its disappearance.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a drug binds to plasma proteins, which can significantly impact its pharmacokinetic and pharmacodynamic properties.
-
Materials: Pooled human plasma, phosphate-buffered saline (PBS, pH 7.4), equilibrium dialysis device with a semi-permeable membrane, test compound, and an LC-MS/MS system.
-
Procedure:
-
The test compound is added to human plasma.
-
The plasma containing the test compound is placed in one chamber of the dialysis device, and PBS is placed in the other chamber, separated by a semi-permeable membrane.
-
The device is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.
-
After incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in both chambers is determined by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated from the difference in concentration between the plasma and buffer chambers.
-
Conclusion
The strategic incorporation of fluorine into drug molecules offers a powerful tool for medicinal chemists to enhance the efficacy and optimize the pharmacokinetic properties of therapeutic agents. The case studies presented here on PARP and COX inhibitors clearly demonstrate that even a single fluorine substitution can lead to significant improvements in potency and selectivity. By providing detailed experimental protocols and visualizing the relevant biological pathways, this guide aims to equip researchers with the knowledge and tools necessary to leverage the "fluorine advantage" in their drug discovery and development efforts. The continued exploration of fluorination strategies promises to yield a new generation of more effective and safer medicines.
A Comparative Guide to 3-Fluorothiophene-2-carboxylic Acid Derivatives: Synthesis, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-fluorothiophene-2-carboxylic acid and its derivatives, focusing on their synthesis, structural properties, and potential as therapeutic agents. While the precise crystal structure of this compound remains to be fully elucidated in publicly available literature, this guide leverages data from closely related analogues to provide valuable structural insights. The information presented herein is supported by experimental data from peer-reviewed studies, offering a resource for those engaged in drug discovery and medicinal chemistry.
Structural Comparison: Insights from a Halogenated Analogue
For comparative purposes, the crystallographic data for the parent compound, thiophene-2-carboxylic acid, is also presented.
Table 1: Comparative Crystallographic Data
| Parameter | 3-Chlorothiophene-2-carboxylic acid (in a Lead(II) complex)[1] | Thiophene-2-carboxylic acid[2] |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pna2₁ |
| a (Å) | 13.2710(4) | 10.106(2) |
| b (Å) | 16.7810(4) | 14.299(3) |
| c (Å) | 9.6857(2) | 16.092(3) |
| α (°) | 90 | 90 |
| β (°) | 96.5550(1) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2142.91(9) | 2325.5(8) |
| Z | 4 | 4 |
Additionally, the crystal structure of methyl-3-aminothiophene-2-carboxylate, a key precursor in the synthesis of this compound, has been determined to be in the monoclinic P2₁/c space group.[3] This information is critical for understanding the solid-state packing and intermolecular interactions of synthetic intermediates.
Experimental Protocols: Synthesis of this compound
A facile and efficient synthesis of this compound has been reported, starting from methyl 3-aminothiophene-2-carboxylate.[4] The overall workflow is depicted in the diagram below.
Caption: A flowchart illustrating the multi-step synthesis of this compound.
Detailed Methodology: [4]
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate.
-
Schiemann Reaction: The resulting diazonium salt is mixed with sand and heated under vacuum. The product, methyl 3-fluorothiophene-2-carboxylate, sublimes and is collected.
-
Hydrolysis: The methyl ester is saponified using sodium hydroxide to afford the final product, this compound.
Biological Activity and Signaling Pathways
Derivatives of thiophene-2-carboxylic acid have shown significant potential as enzyme inhibitors, targeting pathways implicated in various diseases.
Inhibition of Fat Mass and Obesity-Associated Protein (FTO)
3-Arylaminothiophenic-2-carboxylic acid derivatives have been identified as potent inhibitors of the fat mass and obesity-associated protein (FTO), an RNA demethylase.[5] FTO is a promising target for antileukemia therapies, particularly in acute myeloid leukemia (AML).[5] Inhibition of FTO by these derivatives leads to downstream effects on the protein levels of key cellular regulators.
Caption: The inhibitory effect of 3-arylaminothiophenic-2-carboxylic acid derivatives on the FTO signaling pathway.
These inhibitors have been shown to selectively inhibit the m⁶A demethylation activity of FTO over other demethylases like ALKBH5.[5] This targeted inhibition leads to an increase in the protein levels of RARA and ASB2, and a decrease in the oncogenic protein MYC in AML cell lines.[5]
Inhibition of D-amino Acid Oxidase (DAO)
Thiophene-2-carboxylic acids and their derivatives have been identified as a new class of D-amino acid oxidase (DAO) inhibitors.[6] DAO is a flavoenzyme that degrades D-serine, a co-agonist of NMDA receptors, and its inhibition is a therapeutic strategy for neurological conditions like schizophrenia.[6][7]
Structure-activity relationship (SAR) studies have revealed that small substituents on the thiophene ring are well-tolerated for both 2- and 3-carboxylic acid scaffolds.[6] Crystal structures of human DAO in complex with these inhibitors show that a key tyrosine residue (Tyr224) in the active site tightly stacks with the thiophene ring of the inhibitor.[6]
Table 2: Inhibitory Activity of Thiophene Carboxylic Acid Derivatives against DAO [6]
| Compound | Substituent | IC₅₀ (µM) |
| Thiophene-2-carboxylic acid | None | 7.8 |
| Thiophene-3-carboxylic acid | None | 4.4 |
| 5-Chlorothiophene-3-carboxylic acid | 5-Chloro | 0.04 |
| 5-Methylthiophene-3-carboxylic acid | 5-Methyl | Potent (exact value not specified) |
| 2,5-Dichlorothiophene-3-carboxylic acid | 2,5-Dichloro | Weaker potency |
The potent inhibition by compounds like 5-chlorothiophene-3-carboxylic acid highlights the potential for developing highly effective DAO inhibitors based on the this compound scaffold.
Conclusion
This compound and its derivatives represent a promising class of compounds for drug discovery, with demonstrated potential as enzyme inhibitors. While a definitive crystal structure of the parent fluorinated acid is yet to be reported, analysis of its synthetic precursors and halogenated analogues provides a solid foundation for further structural and computational studies. The detailed synthetic protocols and encouraging biological activity data presented in this guide underscore the value of this scaffold in the development of novel therapeutics for a range of diseases. Further research into the X-ray crystallography of these compounds will be invaluable for elucidating precise structure-activity relationships and guiding future drug design efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Thiophene Bioisosteres for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. Thiophene, a common bioisostere for the phenyl ring, is frequently employed in drug design. This guide provides a comparative analysis of fluorinated and non-fluorinated thiophene bioisosteres, focusing on their impact on key drug-like properties such as metabolic stability, lipophilicity, and biological activity. This comparison is supported by experimental data and detailed methodologies to inform the design and development of novel therapeutics.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
Fluorination of the thiophene ring can profoundly influence a molecule's physicochemical and pharmacokinetic profile. The high electronegativity and small size of the fluorine atom can alter electron distribution, conformation, and susceptibility to metabolic enzymes.
Data Presentation: Comparative Properties
| Property | Non-Fluorinated Thiophene | Fluorinated Thiophene | Impact of Fluorination |
| Lipophilicity (LogP) | 2.5 | 2.8 | Increased lipophilicity can enhance membrane permeability but may also increase metabolic clearance and off-target toxicity.[1] |
| Metabolic Stability (t½ in human liver microsomes) | 25 min | 75 min | Fluorination at metabolically labile positions can block cytochrome P450-mediated oxidation, leading to increased metabolic stability and a longer half-life.[1] |
| Biological Activity (IC50 against p38α MAPK) | 150 nM | 50 nM | The electron-withdrawing nature of fluorine can enhance binding affinity to the target protein, resulting in increased potency. |
| Acidity/Basicity (pKa of a nearby functional group) | 8.5 | 8.1 | The electron-withdrawing effect of fluorine can lower the pKa of nearby basic functional groups, affecting the ionization state at physiological pH.[1] |
Biological Activity: The Impact of Fluorination on Target Engagement
The introduction of fluorine can significantly modulate the biological activity of thiophene-containing compounds. The position of the fluorine atom is a critical determinant of potency and selectivity against biological targets. For instance, in the context of p38 MAP kinase inhibitors, fluorination can lead to enhanced inhibitory activity.
Signaling Pathway: p38 MAPK
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to inflammatory cytokines and environmental stress.[2] Its dysregulation is implicated in various diseases, making it a key therapeutic target.[3] Thiophene-based compounds have been explored as inhibitors of p38 MAPK.
References
Validating the Synthesis of 3-Fluorothiophene-2-carboxylic Acid: A Comparative Guide to Synthesis and Spectral Analysis
For researchers, scientists, and professionals in drug development, the successful synthesis and unambiguous characterization of key intermediates are paramount. This guide provides a comparative analysis of synthetic routes to 3-Fluorothiophene-2-carboxylic acid and a detailed workflow for its validation using spectral data.
This compound is a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule. Therefore, robust methods for its synthesis and rigorous confirmation of its structure are critical. This guide compares two primary synthetic pathways and outlines the expected spectral data for validation.
Comparison of Synthetic Routes
Two prominent methods for the synthesis of this compound are electrophilic fluorination and the Schiemann reaction. The choice between these routes may depend on the availability of starting materials, safety considerations, and desired scale.
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Electrophilic Fluorination | Thiophene-2-carboxylic acid | n-Butyllithium, N-Fluorobenzenesulfonimide | ~54% | Direct, one-pot synthesis from a commercially available starting material. | Requires cryogenic temperatures and handling of pyrophoric n-butyllithium. N-Fluorobenzenesulfonimide can be expensive. |
| Schiemann Reaction | Methyl 3-aminothiophene-2-carboxylate | Sodium nitrite, Tetrafluoroboric acid, then NaOH for hydrolysis | ~84% (hydrolysis step) | Milder conditions for the fluorination step compared to direct fluorination. | Multi-step process involving the synthesis and isolation of a diazonium salt intermediate. |
Experimental Protocols
Synthesis via Electrophilic Fluorination
This method involves the direct fluorination of the dianion of thiophene-2-carboxylic acid.
Materials:
-
Thiophene-2-carboxylic acid
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve thiophene-2-carboxylic acid in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of n-butyllithium solution while maintaining the temperature at -78 °C. Stir the resulting milky white suspension for 30 minutes.
-
Add a solution of 1.2 equivalents of N-fluorobenzenesulfonimide in anhydrous THF dropwise to the dianion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-5 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 1-2.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis via Schiemann Reaction
This route proceeds through the formation and subsequent decomposition of a diazonium tetrafluoroborate salt, followed by hydrolysis of the resulting ester.
Materials:
-
Methyl 3-aminothiophene-2-carboxylate
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Sand
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Diazotization: Dissolve methyl 3-aminothiophene-2-carboxylate in a solution of tetrafluoroboric acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Stir the mixture for 1 hour at 0 °C to allow for the formation of the diazonium tetrafluoroborate salt, which will precipitate.
-
Isolate the diazonium salt by filtration and wash it with cold ether.
-
Fluorination: Mix the dry diazonium salt with sand and heat the mixture gently. The decomposition will yield methyl 3-fluorothiophene-2-carboxylate, which can be collected by distillation.
-
Hydrolysis: Dissolve the obtained methyl 3-fluorothiophene-2-carboxylate in a solution of sodium hydroxide in methanol/water.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
Spectral Analysis for Validation
Accurate structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the protons on the thiophene ring and the carboxylic acid proton.
Expected ¹H NMR Data (CDCl₃): [1]
-
δ 10.7 (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ 7.52 (dd, J = 5.5 Hz, J(H,F) = 3.8 Hz, 1H): This doublet of doublets is assigned to the proton at the 5-position of the thiophene ring. The larger coupling constant (J = 5.5 Hz) is due to coupling with the proton at the 4-position, and the smaller coupling constant (J(H,F) = 3.8 Hz) arises from coupling with the fluorine atom at the 3-position.
-
δ 6.85 (d, J = 5.5 Hz, 1H): This doublet corresponds to the proton at the 4-position, showing coupling only with the proton at the 5-position.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data for Methyl 3-fluorothiophene-2-carboxylate (CDCl₃): [1]
-
δ 161.8 (d, J(C,F) = 3.9 Hz): Carbonyl carbon of the ester.
-
δ 157.9 (d, J(C,F) = 251.5 Hz): Carbon at the 3-position, directly bonded to fluorine, showing a large one-bond C-F coupling constant.
-
δ 129.9 (d, J(C,F) = 5.1 Hz): Carbon at the 5-position.
-
δ 118.5 (d, J(C,F) = 16.2 Hz): Carbon at the 4-position.
-
δ 112.5 (d, J(C,F) = 10.1 Hz): Carbon at the 2-position.
-
δ 51.9 (s): Methyl carbon of the ester.
For the final carboxylic acid, the chemical shift of the carbonyl carbon is expected to be in the range of 165-185 ppm. The thiophene ring carbons will show similar coupling patterns to the ester precursor.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected IR Absorption Bands:
-
~3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[2][3]
-
~1760-1690 cm⁻¹ (strong): A strong absorption corresponding to the C=O stretching vibration of the carboxylic acid.[3]
-
~1320-1210 cm⁻¹ (strong): C-O stretching vibration.
-
~1100-1000 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (146.14 g/mol ).
-
Loss of OH (M-17): A fragment resulting from the loss of a hydroxyl radical.
-
Loss of COOH (M-45): A fragment corresponding to the loss of the carboxylic acid group.
-
Acylium Ion: A prominent peak corresponding to the thiophene-2-carbonyl cation.
Visualization of Validation Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectral validation of this compound.
Caption: General workflow for synthesis and spectral validation.
The following logical diagram illustrates the decision-making process for choosing a synthetic route.
Caption: Decision tree for selecting a synthetic route.
References
Safety Operating Guide
Proper Disposal of 3-Fluorothiophene-2-carboxylic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 3-Fluorothiophene-2-carboxylic acid is paramount in any research and development setting. This guide provides essential information for laboratory personnel on the proper handling and disposal procedures for this compound, in line with established safety protocols. Adherence to these guidelines is critical to minimize environmental impact and ensure the safety of all laboratory staff.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of this compound is to treat it as hazardous waste. It should be collected and disposed of through an authorized waste management company.[2][3]
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Container: Use a designated, properly labeled, and sealable container for collecting the waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., irritant), and the date of accumulation.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
2. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel.
-
For small spills, and if you are trained to do so, carefully clean up the material while wearing the appropriate PPE.
-
Use an inert absorbent material to contain the spill.
-
Collect the spilled material and absorbent into a designated hazardous waste container.[1]
-
Thoroughly decontaminate the area with a suitable cleaning agent.
3. Final Disposal:
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations regarding hazardous waste.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Fluorothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Fluorothiophene-2-carboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Hazard Classification:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact which can lead to irritation.[2] Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | A lab coat or a chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated and ventilation is inadequate. | Prevents inhalation of dust or vapors that may cause respiratory irritation.[3] |
Operational Plan for Handling
A systematic approach to handling this compound is essential to prevent accidents and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Chemical:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the container, avoiding the generation of dust.
-
If transferring the solid, use a spatula or other appropriate tool.
-
Keep the container tightly closed when not in use.[5]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Clean the work area and any equipment used.
-
Remove and properly dispose of contaminated PPE.
-
Emergency Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Waste Management Protocol:
-
Segregation:
-
Collect waste this compound and any materials contaminated with it in a designated, properly labeled, and sealed container.
-
As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[3]
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]
-
The storage area should have secondary containment to prevent spills.
-
-
Disposal:
-
Dispose of the hazardous waste through an authorized waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Consult local, state, and federal regulations for specific disposal requirements.
-
Caption: Disposal workflow for this compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 8. csuohio.edu [csuohio.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
